Furaprevir
Description
Propriétés
Numéro CAS |
1435923-88-8 |
|---|---|
Formule moléculaire |
C47H56N6O10S |
Poids moléculaire |
897.0 g/mol |
Nom IUPAC |
cyclopentyl N-[(1S,4R,6S,7Z,14S,18R)-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-18-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |
InChI |
InChI=1S/C47H56N6O10S/c1-28(2)60-32-21-19-29(20-22-32)40-49-38-34-16-11-12-18-37(34)63-39(38)42(50-40)61-33-25-36-41(54)51-47(44(56)52-64(58,59)46(3)23-24-46)26-30(47)13-7-5-4-6-8-17-35(43(55)53(36)27-33)48-45(57)62-31-14-9-10-15-31/h7,11-13,16,18-22,28,30-31,33,35-36H,4-6,8-10,14-15,17,23-27H2,1-3H3,(H,48,57)(H,51,54)(H,52,56)/b13-7-/t30-,33-,35+,36+,47-/m1/s1 |
Clé InChI |
GZRNOYTVBWWFLJ-NTPALUMKSA-N |
SMILES isomérique |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6/C=C\CCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |
Origine du produit |
United States |
Foundational & Exploratory
Furaprevir: A Deep Dive into the Mechanism of Action Against HCV Replication
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The treatment of chronic Hepatitis C Virus (HCV) infection has been transformed by the advent of direct-acting antivirals (DAAs).[1] Among these, inhibitors of the HCV nonstructural protein 3/4A (NS3/4A) protease are a cornerstone of modern therapy.[2][3] Furaprevir (formerly TG-2349) is a potent, selective, and investigational pan-genotypic inhibitor of the HCV NS3/4A serine protease.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in halting HCV replication.
The HCV Replication Cycle: The Central Role of NS3/4A Protease
HCV, a single-stranded RNA virus, translates its genome into a single large polyprotein upon infecting a host cell.[1][5] This polyprotein must be cleaved by host and viral proteases to release functional structural and non-structural (NS) proteins.[1][5][6] The NS3/4A serine protease is a viral enzyme essential for this maturation process, responsible for cleaving the polyprotein at four distinct sites to generate mature NS3, NS4A, NS4B, NS5A, and NS5B proteins.[3][7][8][9][10] These proteins assemble into the viral replicase complex, which is indispensable for viral RNA replication.[3][6] By targeting and inhibiting the NS3/4A protease, its crucial function in the viral lifecycle is disrupted, thereby preventing viral replication.[2][3][11]
Core Mechanism of Action of this compound
This compound is a small aromatic hetero-polycyclic compound designed as a potent and selective inhibitor of the HCV NS3/4A serine protease.[1] Its mechanism of action is centered on the direct and competitive inhibition of this essential viral enzyme.
-
Target Binding: this compound binds to the active site of the NS3/4A protease.[2][11] This binding is highly specific, which minimizes the potential for off-target effects on host cellular processes.[11]
-
Inhibition of Polyprotein Processing: By occupying the active site, this compound blocks the protease's ability to cleave the HCV polyprotein.[2][11] This cessation of proteolytic activity prevents the release and maturation of the non-structural proteins required for viral replication.[2][3]
-
Disruption of the Viral Replicase Complex: Without the mature non-structural proteins, the formation of the functional viral replication complex is aborted.[6][12]
-
Cessation of Viral Replication: The inability to form the replication complex effectively halts the synthesis of new viral RNA, leading to a significant reduction in viral load within the host.[2][11]
The logical flow of this compound's inhibitory action is visualized in the diagram below.
Quantitative Data: In Vitro Potency of this compound
This compound has demonstrated potent, pan-genotypic activity in both enzymatic and cell-based replicon assays.[1] The following table summarizes its inhibitory concentrations (IC50) against the NS3/4A protease and its effective concentrations (EC50/EC90) in subgenomic replicon systems.
| Assay Type | HCV Genotype | Parameter | Value (nM) | Reference |
| Enzyme Inhibition | Genotypes 1-6 | IC50 | 0.6 - 3.7 | [1] |
| Subgenomic Replicon | Genotype 1a | EC50 | < 2 | [1] |
| Genotype 1b | EC50 | < 2 | [1] | |
| Genotype 1a (in 40% human serum) | EC90 | 56.5 | [1] | |
| Genotype 1b (in 40% human serum) | EC90 | 15.1 | [1] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response. In this context, it represents the concentration required to inhibit 50% of HCV replicon replication.
Visualization of Key Pathways and Protocols
HCV Polyprotein Processing and this compound's Point of Intervention
The NS3/4A protease is responsible for four critical cleavages in the HCV polyprotein. This compound's action prevents the downstream formation of the replication machinery.
Experimental Workflow: NS3/4A Protease Inhibition Assay
A common method to determine the IC50 of an NS3/4A inhibitor is the Förster Resonance Energy Transfer (FRET)-based enzymatic assay.[6] The workflow for such an experiment is outlined below.
Detailed Experimental Protocols
Protocol: NS3/4A Protease FRET-Based Inhibition Assay
This protocol is adapted from standard methodologies for assessing HCV NS3/4A protease inhibitors.[6][13]
Objective: To determine the IC50 value of this compound against recombinant HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT
-
This compound, dissolved in 100% DMSO
-
384-well black, low-volume microplates
-
Fluorescence plate reader with excitation/emission filters for the FRET pair (e.g., 485 nm/520 nm)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series of this compound in DMSO, typically starting from a high concentration (e.g., 10 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Assay Plate Preparation: Dispense 0.5 µL of the diluted test compounds and controls into the wells of a 384-well microplate.[6]
-
Enzyme Preparation: Dilute the recombinant NS3/4A protease to a final working concentration of 40 nM in pre-chilled assay buffer.[6][13]
-
Enzyme Addition: Add 20 µL of the diluted NS3/4A protease solution to each well containing the compound. For the 100% inhibition control, add 20 µL of assay buffer without the enzyme.
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.[6]
-
Substrate Preparation: Dilute the FRET substrate to a final working concentration of 60 µM in the assay buffer.[6][13]
-
Reaction Initiation: Add 10 µL of the diluted FRET substrate to each well to start the enzymatic reaction. The final volume should be 30.5 µL.
-
Data Acquisition: Immediately place the plate in a kinetic fluorescence plate reader. Measure the increase in fluorescence intensity every minute for 30-60 minutes. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates using the 0% and 100% inhibition controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Protocol: HCV Replicon Assay for Antiviral Activity
This protocol describes a method to measure the antiviral efficacy (EC50) of this compound in a cell-based system using a stable HCV replicon-harboring cell line.[12][14][15]
Objective: To determine the EC50 and CC50 values of this compound in Huh-7 cells harboring a subgenomic HCV replicon.
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b) with a luciferase reporter gene.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.
-
This compound, dissolved in 100% DMSO.
-
96-well clear-bottom white plates (for luminescence) and clear plates (for cytotoxicity).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Procedure:
-
Cell Seeding: Culture the HCV replicon cells in medium with G418. On the day of the assay, trypsinize the cells, count them, and resuspend in medium without G418. Seed the cells into 96-well plates at an optimal density (e.g., 7,500 cells/well).[12]
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[12]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.[14]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
Luciferase Assay (Antiviral Activity):
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.[12]
-
Prepare and add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the level of HCV replicon replication.[14]
-
-
Cytotoxicity Assay (CC50 Determination):
-
In a parallel plate, perform a cytotoxicity assay (e.g., CellTiter-Glo®) to measure ATP levels, an indicator of cell viability.[12]
-
Add the reagent and measure luminescence as per the manufacturer's protocol.
-
-
Data Analysis:
-
EC50: Normalize the luciferase readings to DMSO controls and plot the percent inhibition of replication vs. log[this compound]. Fit the curve to determine the EC50 value.
-
CC50: Normalize the cell viability readings to DMSO controls and plot the percent cytotoxicity vs. log[this compound]. Fit the curve to determine the CC50 (50% cytotoxic concentration) value.
-
Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.[12]
-
Conclusion
This compound is a highly potent, pan-genotypic inhibitor of the HCV NS3/4A protease.[1] Its mechanism of action involves the direct blockade of the enzyme's active site, which is a critical step in the viral polyprotein processing cascade.[2][11] This inhibition prevents the formation of the viral replication complex, thereby halting the proliferation of the virus.[6][11] The low nanomolar potency demonstrated in both enzymatic and cell-based assays underscores its potential as an effective component in combination therapies for the treatment of chronic hepatitis C.[1] The detailed protocols and workflows provided herein serve as a guide for the continued research and characterization of this and other next-generation NS3/4A protease inhibitors.
References
- 1. Portico [access.portico.org]
- 2. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. oaepublish.com [oaepublish.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Furaprevir (TG-2349): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furaprevir (formerly TG-2349) is a potent, orally bioavailable, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. Developed by TaiGen Biotechnology, this compound has progressed through extensive preclinical and clinical development, demonstrating significant antiviral activity and a favorable safety profile. This document provides a detailed technical guide on the discovery and development history of this compound, including its mechanism of action, key experimental data, and a summary of its clinical trial progression.
Introduction
Hepatitis C is a global health concern, with millions of individuals chronically infected and at risk of developing severe liver disease.[1] The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with NS3/4A protease inhibitors playing a crucial role in combination therapies.[2] this compound emerged from a dedicated drug discovery program at TaiGen Biotechnology, which involved the synthesis and screening of over 1,500 compounds to identify a candidate with optimal potency, safety, and pharmacokinetic properties.[1]
Mechanism of Action
The HCV genome is translated into a single polyprotein that must be cleaved by host and viral proteases to produce mature viral proteins.[2] The HCV NS3/4A serine protease is responsible for multiple cleavages of this polyprotein and is therefore essential for viral replication.[2][3] this compound is a highly selective inhibitor of the NS3/4A protease.[2][4] By binding to the active site of the enzyme, this compound blocks the processing of the viral polyprotein, thereby halting the viral replication cycle.[3] This targeted mechanism minimizes off-target effects and contributes to the drug's favorable safety profile.[3]
Preclinical Development
In Vitro Antiviral Activity
This compound demonstrated potent and pan-genotypic activity against the HCV NS3/4A protease in both enzymatic and cell-based replicon assays.
Table 1: In Vitro Potency of this compound
| Assay Type | HCV Genotype | IC50 (nM) | EC50 (nM) | EC90 (nM) in 40% Human Serum |
| Enzyme Inhibition | Genotypes 1-6 | 0.6 - 3.7 | - | - |
| Subgenomic Replicon | Genotype 1a | - | < 2 | 56.5 |
| Subgenomic Replicon | Genotype 1b | - | < 2 | 15.1 |
| Data sourced from Drugs of the Future 2022, 47(8).[2] |
Experimental Protocols
3.2.1. NS3/4A Protease Inhibition Assay (General Protocol)
A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the HCV NS3/4A protease. A recombinant form of the NS3/4A protease is incubated with a synthetic peptide substrate that mimics a viral cleavage site and is linked to a reporter system (e.g., FRET). In the absence of an inhibitor, the protease cleaves the substrate, generating a measurable signal. The assay is performed with varying concentrations of this compound, and the reduction in signal is measured to calculate the IC50 value, representing the concentration of the drug required to inhibit 50% of the protease activity.
3.2.2. HCV Replicon Assay (General Protocol)
To assess the antiviral activity of this compound in a cellular context, a replicon system is employed. This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously. These replicons often contain a reporter gene, such as luciferase, allowing for the quantification of viral replication. The replicon-containing cells are treated with serial dilutions of this compound. After a defined incubation period, the level of reporter gene expression is measured. The half-maximal effective concentration (EC50) is then calculated, which is the concentration of this compound that reduces replicon replication by 50%.
Clinical Development
This compound has undergone a comprehensive clinical development program, progressing through Phase I, II, and III trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Phase I Studies
Phase I studies in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetic profile of this compound.[4][5][6] These studies involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4][5][6]
Table 2: Summary of Phase I Pharmacokinetic Parameters
| Parameter | Value | Note |
| Tmax (rats and dogs) | 2 - 6 hours | Time to reach maximum plasma concentration.[4] |
| Half-life (rats and dogs) | > 8 hours | [4] |
| Apparent Clearance (CL) | 33.4 L/h | In humans.[4][5][6][7] |
| Volume of Distribution (V2) | 219.0 L | In humans.[4][5][6][7] |
| Effect of Food | Significantly enhances absorption | Increased AUC and Cmax.[4][6][7] |
| Data from a randomized Phase I study in healthy subjects.[4][5][6] |
In the SAD study, Cmax and AUC increased more than proportionally with doses from 100-400 mg.[4][5][6][7] In the MAD study, Cmax and AUC increased in a roughly dose-proportional manner in the 200-600 mg range.[4][5][6][7] this compound did not accumulate in the body after multiple doses and was found to be safe and well-tolerated.[4][6][7]
Phase II and III Clinical Trials
Multiple Phase II and III clinical trials have been conducted to evaluate the efficacy and safety of this compound in combination with other antiviral agents in patients with chronic HCV infection.
Table 3: Overview of Key Clinical Trials for this compound (TG-2349)
| Clinical Trial ID | Phase | Study Title | Intervention | Key Outcome | Status |
| NCT02340962 | II | Evaluate the Efficacy and Safety of TG-2349 in Subjects With Hepatitis C Infection | This compound (200 mg or 400 mg) + Peg-interferon + Ribavirin | SVR12 of 91% in patients receiving a 12-week course.[8] | Completed |
| NCT03593447 | II | A Multicenter, Randomized, Open-label, Dose-ranging, Phase II Study to Evaluate the Efficacy and Safety in TG-2349 Combination With DAG181 (± Ribavirin) in Treatment naïve Subjects With Chronic Hepatic C Virus Genotype I Infection | This compound + Yimitasvir (DAG181) ± Ribavirin | SVR12 of 97.4% with this compound + Yimitasvir.[1] | Completed[7] |
| NCT04155515 | III | A Phase III, Multicenter, Open-labeded Study To Evaluate Efficacy and Safety of TG-2349 in Combination With DAG181 and Ribavirin for 12 Weeks of Treatment in HCV Genotype I Infected Patients | This compound (TG-2349) + Yimitasvir (DAG181) + Ribavirin | Efficacy and Safety | Completed[9] |
Clinical Trial Experimental Protocol (General Outline for NCT04155515)
This Phase III, multicenter, open-label study aimed to evaluate the efficacy and safety of a 12-week treatment regimen of this compound in combination with DAG181 and Ribavirin in patients with HCV Genotype 1 infection.[9]
-
Population: Approximately 360 subjects with chronic HCV genotype 1 infection, divided into non-cirrhotic and cirrhotic groups.[9]
-
Inclusion Criteria (selected): Chronic HCV genotype 1 infection, treatment-naïve, specific laboratory parameters (e.g., ALT, AST, bilirubin, platelet count, etc.).[9]
-
Intervention:
-
Primary Outcome Measures: Sustained Virologic Response 12 weeks after the end of treatment (SVR12).
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.
Conclusion
This compound (TG-2349) is a potent, pan-genotypic HCV NS3/4A protease inhibitor that has demonstrated significant promise throughout its development. Discovered through a rigorous in-house research program at TaiGen Biotechnology, it has shown excellent in vitro antiviral activity. The clinical development program, from Phase I to Phase III, has established a favorable safety, tolerability, and pharmacokinetic profile, along with high efficacy rates (SVR12) in combination with other direct-acting antivirals. This compound represents a significant contribution to the arsenal (B13267) of therapies available for the treatment of chronic hepatitis C.
References
- 1. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 2. Portico [access.portico.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability, Pharmacokinetics, and Effects of Gene Polymorphisms on this compound (TG-2349), a Novel Hepatitis C Inhibitor: A Randomized Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. | BioWorld [bioworld.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Antiviral Spectrum of Furaprevir Against HCV Genotypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaprevir (formerly known as TG-2349) is a potent, second-generation, direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] As a key enzyme in the HCV replication cycle, the NS3/4A protease is responsible for cleaving the viral polyprotein into mature, functional proteins.[1][2] By selectively inhibiting this protease, this compound effectively disrupts viral replication.[1][2] Preclinical studies have demonstrated that this compound exhibits pan-genotypic activity, making it a promising candidate for the treatment of chronic hepatitis C across various viral genotypes.[1][2][3] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound against a range of HCV genotypes, details the experimental methodologies used for its evaluation, and illustrates key pathways and workflows.
Mechanism of Action of this compound
The hepatitis C virus genome is a single-stranded RNA molecule that is translated into a large polyprotein. This polyprotein must be processed by both host and viral proteases to yield functional viral proteins. The HCV NS3/4A serine protease is a viral enzyme that plays a crucial role in this process, making it a prime target for antiviral therapy. This compound is a small aromatic hetero-polycyclic compound that selectively inhibits the HCV NS3/4A serine protease.[1][2]
Caption: this compound inhibits the HCV NS3/4A protease, preventing polyprotein cleavage and subsequent viral replication.
Quantitative In Vitro Antiviral Activity of this compound
The in vitro antiviral activity of this compound has been evaluated using enzyme- and replicon-based inhibition assays. These assays have demonstrated its potent and pan-genotypic inhibition of the NS3/4A protease. The following tables summarize the available quantitative data on the inhibitory concentrations of this compound against various HCV genotypes.
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound Against HCV Genotypes
| HCV Genotype | IC50 Range (nM) |
| Genotypes 1-6 | 0.6 - 3.7 |
Table 2: In Vitro Half-Maximal Effective Concentration (EC50) and 90% Effective Concentration (EC90) of this compound Against HCV Genotypes 1a and 1b
| HCV Genotype | EC50 (nM) | EC90 (nM) in 40% Human Serum |
| Genotype 1a | < 2 | 56.5 |
| Genotype 1b | < 2 | 15.1 |
Note: Detailed EC50 values for HCV genotypes 2 through 6 are not extensively detailed in the publicly available literature.
Experimental Protocols: HCV Replicon Assay
The standard method for determining the in vitro efficacy of anti-HCV compounds is the HCV replicon assay. This cell-based assay utilizes human hepatoma cells (typically Huh-7) that harbor a subgenomic HCV RNA molecule (replicon) capable of autonomous replication. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.
General Methodology
-
Cell Line and Replicon Maintenance:
-
Huh-7 human hepatoma cells are commonly used due to their high permissiveness to HCV replication.
-
These cells are stably transfected with a subgenomic HCV replicon (e.g., from genotype 1a, 1b, or other genotypes). The replicon typically contains the HCV non-structural proteins (NS3 to NS5B) necessary for replication and a selectable marker or a reporter gene.
-
-
Assay Procedure:
-
Cell Seeding: HCV replicon-containing Huh-7 cells are seeded into 96-well or 384-well plates at a predetermined density.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations for testing.
-
Compound Addition: The diluted this compound is added to the plated cells. Control wells include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: The plates are incubated for a standard period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The EC50 value, which is the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.
-
-
Cytotoxicity Assay:
-
Concurrently, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of this compound. This ensures that the observed reduction in replicon replication is due to specific antiviral activity and not cell death.
-
Caption: A generalized workflow for determining the in vitro efficacy of this compound using an HCV replicon assay.
HCV Life Cycle and the Role of NS3/4A Protease
Understanding the HCV life cycle is crucial for appreciating the mechanism of action of direct-acting antivirals. The virus enters a hepatocyte, releases its RNA genome, which is then translated into a single polyprotein. The NS3/4A protease is essential for cleaving this polyprotein into individual non-structural proteins that form the replication complex.
References
Furaprevir: A Pivotal Player in the Evolution of HCV Protease Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), with NS3/4A protease inhibitors forming a cornerstone of curative therapies. This technical guide delves into the pivotal role of Furaprevir (formerly TG-2349), a potent, second-generation NS3/4A protease inhibitor, in the evolutionary journey of this critical drug class. We will explore the progression from first-generation agents, their limitations, and the subsequent development of second-generation inhibitors like this compound, which offer improved potency, pangenotypic activity, and a higher barrier to resistance. This document provides a comprehensive overview of the mechanism of action, comparative preclinical and clinical data, detailed experimental protocols for key assays, and the logical evolution of HCV protease inhibitor development.
Introduction: The Challenge of Hepatitis C and the Dawn of Direct-Acting Antivirals
Chronic Hepatitis C virus (HCV) infection has long been a global health crisis, leading to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] Initial treatments centered around pegylated interferon and ribavirin, a combination fraught with significant side effects and limited efficacy, particularly for patients with HCV genotype 1.[1] The quest for more effective and tolerable therapies led to a deeper understanding of the HCV lifecycle, identifying key viral enzymes as prime targets for drug development.
The HCV NS3/4A serine protease is a critical enzyme in the viral replication cycle. It is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for the formation of the viral replication complex.[2] By inhibiting this protease, the viral life cycle is effectively halted. This understanding paved the way for the development of direct-acting antivirals (DAAs), specifically NS3/4A protease inhibitors.
The First Wave: Limitations of First-Generation Protease Inhibitors
The approval of the first-generation NS3/4A protease inhibitors, telaprevir (B1684684) and boceprevir, in 2011 marked a significant milestone in HCV therapy.[1] When added to the standard of care (pegylated interferon and ribavirin), these agents dramatically improved sustained virologic response (SVR) rates in patients with genotype 1 HCV.[3]
However, these first-generation inhibitors were not without their drawbacks. They suffered from a low barrier to resistance, with the rapid emergence of resistance-associated substitutions (RASs).[3] Their clinical utility was also hampered by significant side effects, a demanding pill burden, and a narrow spectrum of activity, being largely limited to genotype 1.[1] These limitations fueled the drive for the development of a new generation of protease inhibitors.
The Second Generation: this compound and the Quest for an Ideal Protease Inhibitor
Second-generation HCV NS3/4A protease inhibitors were designed to overcome the shortcomings of their predecessors. This new wave of drugs, including this compound, simeprevir, paritaprevir, and grazoprevir, offered several key advantages:
-
Improved Potency: Higher antiviral activity at lower concentrations.
-
Pangenotypic Activity: Efficacy across multiple HCV genotypes.
-
Higher Barrier to Resistance: Reduced susceptibility to the development of resistance.
-
Improved Safety and Tolerability: Fewer and less severe side effects.
-
Simplified Dosing: Once-daily oral administration.
This compound, discovered and developed by TaiGen Biotechnology, emerged as a promising candidate from this second generation. Through rational drug design and extensive screening of over 1,500 compounds, this compound was selected for its potent, pangenotypic activity and favorable pharmacokinetic profile.[4]
Mechanism of Action
This compound is a selective and potent inhibitor of the HCV NS3/4A serine protease.[2] It binds to the active site of the enzyme, blocking its ability to cleave the HCV polyprotein. This disruption of the viral replication process effectively suppresses HCV proliferation.
HCV Polyprotein Processing and Inhibition by this compound.
Quantitative Data and Comparative Analysis
The evolution of HCV protease inhibitors is clearly demonstrated through the comparative analysis of their in vitro potency, clinical efficacy, and pharmacokinetic properties.
Table 1: In Vitro Activity of HCV Protease Inhibitors
| Inhibitor | Generation | Class | HCV Genotype 1a EC50 (nM) | HCV Genotype 1b EC50 (nM) | Reference(s) |
| Telaprevir | 1st | Linear | 354 | 1200 | [5] |
| Boceprevir | 1st | Linear | 1200 | 290 | [5] |
| This compound | 2nd | Macrocyclic | ~13 (as GS-9451) | ~5.4 (as GS-9451) | [6] |
| Simeprevir | 2nd | Macrocyclic | <13 | <13 | [7] |
| Paritaprevir | 2nd | Macrocyclic | 1.0 | 0.21 | [8] |
| Grazoprevir | 2nd | Macrocyclic | 0.007 (IC50) | 0.004 (IC50) | [9] |
| Glecaprevir | 2nd | Macrocyclic | 0.21 - 4.6 | 0.21 - 4.6 | [10] |
| Voxilaprevir | 2nd | Macrocyclic | 0.43 | 0.35 | [5] |
Table 2: Clinical Efficacy of Regimens Containing Protease Inhibitors (SVR12 Rates)
| Regimen | HCV Genotype | Patient Population | SVR12 Rate | Reference(s) |
| Telaprevir + Peg-IFN/RBV | 1 | Treatment-Naïve | 67-75% | [3] |
| Boceprevir + Peg-IFN/RBV | 1 | Treatment-Naïve | 67-73% | [1] |
| This compound + Yimitasvir | 1b | Treatment-Naïve | >90% | [4] |
| This compound + Yimitasvir | 1 | Treatment-Naïve | 97.4% | [4] |
| Simeprevir + Sofosbuvir | 1 | Treatment-Naïve/Experienced | 93% | [11] |
| Paritaprevir/r + Ombitasvir + Dasabuvir (3D) | 1 | Treatment-Naïve | 99% | [12] |
| Grazoprevir + Elbasvir | 1, 4 | Treatment-Naïve/Experienced | ~97% | [13] |
| Glecaprevir + Pibrentasvir | 1-6 | Treatment-Naïve (no cirrhosis) | 96-100% | [13] |
| Sofosbuvir/Velpatasvir/Voxilaprevir | 1-6 | DAA-Experienced | 96-97% | [13] |
Table 3: Pharmacokinetic Parameters of HCV Protease Inhibitors in Healthy Volunteers
| Parameter | This compound | Telaprevir (750 mg, fasted) | Boceprevir (800 mg q8h) | Faldaprevir (480 mg) | Reference(s) |
| Tmax (h) | N/A | 3.75 - 5.00 | N/A | 4.0 - 6.0 | [14] |
| Cmax (ng/mL) | N/A | 268 | N/A | 2600 | [14] |
| AUC (ng·h/mL) | N/A | 2590 (AUC0-∞) | N/A | 48200 (AUC0-∞) | [14] |
| t1/2 (h) | N/A | 5.37 - 9.32 | N/A | 36.1 | [14] |
Key Experimental Protocols
The characterization of HCV protease inhibitors like this compound relies on robust in vitro and cell-based assays. Below are detailed protocols for two fundamental experiments.
HCV NS3/4A Protease Enzymatic Inhibition Assay (FRET-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the NS3/4A protease.
Principle: A synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease is flanked by a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant HCV NS3/4A protease (e.g., genotype 1b)
-
Fluorogenic FRET substrate (e.g., Ac-DEVD-AMC or a peptide with a 5-FAM/QXL™520 pair)[15][16]
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT[17]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 0.5 µL) of the diluted test compounds into the wells of a 384-well black microplate. Include wells with DMSO alone as a no-inhibitor control.
-
Enzyme Preparation: Dilute the recombinant NS3/4A protease to the desired final concentration (e.g., 40 nM) in the assay buffer.[17]
-
Enzyme Addition: Add the diluted NS3/4A protease solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow the inhibitors to bind to the enzyme.[17]
-
Substrate Preparation: Dilute the FRET substrate to the desired final concentration (e.g., 60 µM) in the assay buffer.[17]
-
Reaction Initiation: Add the diluted FRET substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 490/530 nm for 5-FAM/QXL™520).
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the protease activity by 50%.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound in a more physiologically relevant context.
Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV RNA molecule (a replicon) that can replicate autonomously. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in the reporter signal in the presence of a test compound indicates inhibition of HCV replication.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and G418 for selection)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells into microplates at a predetermined density.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the plated cells. Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. The luminescence signal is directly proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of the compound and to ensure that the observed reduction in replicon replication is not due to cell death.
Data Analysis:
-
Plot the luciferase signal against the logarithm of the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the viral replication.
-
Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
General Experimental Workflow for HCV Protease Inhibitor Screening.
Conclusion: this compound's Legacy and the Future of HCV Therapy
This compound stands as a testament to the power of rational drug design in the evolution of HCV protease inhibitors. Its development, alongside other second-generation agents, was instrumental in shifting the paradigm of HCV treatment from a difficult-to-manage chronic illness to a curable disease. The advancements in potency, pangenotypic coverage, and resistance profiles embodied by this compound and its contemporaries have paved the way for the highly effective, all-oral, interferon-free regimens that are the standard of care today.
The journey from the first-generation protease inhibitors to the development of sophisticated macrocyclic compounds like this compound provides a valuable roadmap for future antiviral drug discovery. The principles of targeting essential viral enzymes, overcoming resistance, and optimizing pharmacokinetic and safety profiles remain central to the ongoing fight against viral diseases. As we move towards the goal of global HCV elimination, the contributions of pivotal second-generation inhibitors like this compound should not be understated.
References
- 1. A Survey of Hepatitis C Treatment Clinical Practice Patterns Using the Newly-Approved Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micro-PET imaging of hepatitis C virus NS3/4A protease activity using a protease-activatable retention probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. eurogentec.com [eurogentec.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Technical Guide to the Pan-Genotypic Activity of Furaprevir in Subgenomic Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the pan-genotypic antiviral activity of Furaprevir, an investigational NS3/4A protease inhibitor for the treatment of Hepatitis C Virus (HCV). The focus is on its performance in subgenomic replicon assays, a cornerstone of in-vitro antiviral drug discovery.[1][2] Detailed methodologies for the key experiments are provided, alongside quantitative data and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: Inhibition of HCV NS3/4A Protease
Hepatitis C virus replicates by translating its single-stranded RNA genome into a large polyprotein. This polyprotein must be cleaved by host and viral proteases into individual structural and non-structural (NS) proteins to form a functional replication complex.[3] The HCV NS3/4A serine protease is a viral enzyme crucial for this process, responsible for multiple cleavages in the non-structural region (NS3, NS4A, NS4B, NS5A, and NS5B).[3][4]
This compound is a potent and selective inhibitor of the NS3/4A protease.[3] By binding to the active site of the enzyme, it blocks the processing of the HCV polyprotein, thereby preventing the formation of the viral replication machinery and halting viral replication.[3][5]
Caption: this compound inhibits the HCV NS3/4A protease, blocking polyprotein cleavage.
Pan-Genotypic Activity of this compound
Subgenomic replicon assays are essential tools for evaluating the efficacy of direct-acting antivirals (DAAs). These systems utilize engineered HCV genomes that can replicate autonomously within hepatoma cell lines but cannot produce infectious virus particles, making them safe and effective for screening.[2][6] this compound has demonstrated potent, pan-genotypic activity in such assays, indicating its effectiveness across a wide range of HCV genotypes.
Table 1: In Vitro Activity of this compound Against HCV Genotypes
| Assay Type | Genotypes (GT) | Potency Metric | Value Range (nM) | Notes |
|---|---|---|---|---|
| Enzyme & Replicon Assays | GT 1 to 6 | IC50 | 0.6 - 3.7 | Broadly potent against NS3/4A from all major genotypes.[3] |
| Subgenomic Replicon Assay | GT 1a | EC50 | < 2.0 | Highly potent activity observed.[3] |
| Subgenomic Replicon Assay | GT 1b | EC50 | < 2.0 | Highly potent activity observed.[3] |
| Subgenomic Replicon Assay | GT 1a | EC90 | 56.5 | In the presence of 40% human serum.[3] |
| Subgenomic Replicon Assay | GT 1b | EC90 | 15.1 | In the presence of 40% human serum.[3] |
IC50 (50% Inhibitory Concentration): Concentration of the drug that inhibits the activity of the target enzyme by 50%. EC50 (50% Effective Concentration): Concentration of the drug that reduces viral replication by 50%. EC90 (90% Effective Concentration): Concentration of the drug that reduces viral replication by 90%.
Experimental Protocol: HCV Subgenomic Replicon Assay
The following protocol outlines a standard methodology for assessing the antiviral activity of a compound like this compound using a stable HCV subgenomic replicon cell line.
3.1. Materials
-
Plasmids: Plasmid DNA containing a bicistronic HCV subgenomic replicon construct (e.g., GT 1b) downstream of a T7 promoter.[6][7] The first cistron typically encodes a selectable marker (e.g., neomycin phosphotransferase, Neo), and the second cistron contains the HCV non-structural proteins (NS3 to NS5B) under the control of an internal ribosome entry site (IRES).[6][7]
-
Cell Line: Human hepatoma cell line (e.g., Huh-7).
-
Reagents: T7 RNA polymerase for in vitro transcription, electroporation buffer, cell culture media (DMEM), fetal bovine serum (FBS), G418 for selection, and the test compound (this compound).
-
Equipment: Electroporator, cell culture incubators, real-time PCR system.
3.2. Methodology
-
In Vitro Transcription: The replicon plasmid is linearized using a restriction enzyme (e.g., ScaI) downstream of the HCV 3' NCR.[8] The linearized DNA serves as a template for in vitro transcription using T7 RNA polymerase to generate large quantities of replicon RNA.[8]
-
RNA Transfection: Huh-7 cells are harvested and washed. A specific quantity of in vitro-transcribed replicon RNA (e.g., 1 µg) is mixed with the cells (e.g., 4 x 10^6 cells) in an electroporation cuvette and subjected to an electrical pulse.[8] This process introduces the RNA into the cytoplasm of the cells.
-
Selection of Stable Replicon Cells: Transfected cells are plated and cultured in media containing G418 (e.g., 500 µg/ml).[6][8] Only cells that successfully uptake and replicate the HCV replicon RNA will express the neomycin phosphotransferase gene and survive the G418 selection. Untransfected cells are eliminated over 3-4 weeks.[6]
-
Antiviral Assay:
-
The stable replicon-harboring cells are seeded into multi-well plates.
-
Cells are treated with serial dilutions of this compound for a defined period (e.g., 48-72 hours). A no-drug (DMSO) control is included.
-
-
Quantification of HCV RNA:
-
Total cellular RNA is extracted from the treated cells.
-
HCV RNA levels are quantified using a sensitive method like real-time reverse transcription PCR (RT-PCR) or Northern blot analysis.[8]
-
The results are normalized to an internal housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: The percentage of HCV RNA inhibition is calculated relative to the no-drug control. The EC50 and EC90 values are determined by plotting the inhibition data against the drug concentration using a dose-response curve fitting model.
Caption: Workflow for HCV subgenomic replicon assay to determine antiviral potency.
Resistance Profile
The development of resistance is a critical consideration for all antiviral agents. For NS3/4A protease inhibitors, resistance-associated substitutions (RASs) can emerge at specific amino acid positions within the NS3 protein.[9] While specific data on this compound-selected RASs is limited in the provided context, studies on other PIs like glecaprevir (B607649) show that substitutions commonly emerge at positions A156 or D/Q168 in replicon selection studies.[10][11] Next-generation inhibitors like this compound are often designed to maintain activity against common RASs that confer resistance to earlier-generation drugs.[11][12]
Conclusion
This compound demonstrates potent and pan-genotypic inhibitory activity against Hepatitis C virus in subgenomic replicon assays.[3] Its ability to suppress the replication of multiple HCV genotypes with low nanomolar efficacy underscores its potential as a valuable component of future combination therapies for HCV infection. The established subgenomic replicon assay provides a robust and reliable platform for the preclinical evaluation of such direct-acting antiviral agents, enabling detailed characterization of their potency, spectrum of activity, and resistance profiles.
References
- 1. Reporter Replicons for Antiviral Drug Discovery against Positive Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral replicons as valuable tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Direct‐acting antivirals for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. Cell-Free Replication of the Hepatitis C Virus Subgenomic Replicon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcvguidelines.org [hcvguidelines.org]
- 11. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of the pan-genotypic hepatitis C virus NS3/4A protease inhibitor voxilaprevir (GS-9857): A component of Vosevi® - PubMed [pubmed.ncbi.nlm.nih.gov]
The Researcher's Guide to Furaprevir: A Technical Whitepaper on Chemical Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Furaprevir, a potent macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.
Introduction: The Role of this compound in HCV Treatment
Hepatitis C is a global health concern, and the HCV NS3/4A serine protease is a crucial enzyme in the viral replication cycle, making it a prime target for antiviral drug development.[1][2] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins, which are essential for the virus to replicate.[3][4][5] this compound is a macrocyclic peptidomimetic that acts as a potent and selective inhibitor of the NS3/4A protease, thereby disrupting viral replication.[6] This guide details a robust and scalable synthetic route to this compound, suitable for producing research quantities of the active pharmaceutical ingredient (API).[6]
HCV NS3/4A Protease Signaling Pathway and Inhibition by this compound
The HCV NS3/4A protease plays a pivotal role in the viral life cycle. The viral genome is translated into a single large polyprotein, which must be cleaved into individual functional proteins for viral replication to occur. The NS3 protease, in complex with its cofactor NS4A, is responsible for four of these critical cleavages. This compound inhibits this process by binding to the active site of the NS3/4A protease, preventing the cleavage of the polyprotein and thus halting the viral replication cascade.[1][3][4]
Figure 1: HCV NS3/4A Protease Signaling and this compound Inhibition.
Chemical Synthesis of this compound: An Enabling Route
The synthesis of this compound is a multi-step process that involves the careful construction of a complex macrocyclic structure. The key challenges in this synthesis are the formation of a crucial amide bond and a ring-closing metathesis (RCM) reaction to form the macrocycle.[6] The following workflow outlines the major stages of the synthesis.
Figure 2: High-level workflow for the chemical synthesis of this compound.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of this compound.
| Step | Description | Yield (%) |
| Amide Coupling | Formation of the linear precursor | 85-90 |
| Ring-Closing Metathesis (RCM) | Macrocyclization | 70-75 |
| Final Deprotection & Purification | Isolation of pure this compound | 90-95 |
| Overall Yield | ~55-65 |
Note: Yields are approximate and may vary based on experimental conditions and scale.
Detailed Experimental Protocols
Protocol 1: Amide Coupling
-
To a solution of Fragment A (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/g of A) is added Fragment B (1.1 eq).
-
The mixture is cooled to 0 °C.
-
A solution of a suitable coupling agent, such as HATU (1.2 eq), and a base, such as diisopropylethylamine (DIPEA, 2.0 eq), in DCM is added dropwise.
-
The reaction is stirred at room temperature for 12-16 hours, monitoring by HPLC until completion.
-
The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude coupled product.
Protocol 2: Ring-Closing Metathesis (RCM)
-
The linear precursor from the amide coupling step (1.0 eq) is dissolved in degassed toluene (B28343) (50 mL/g).
-
A Grubbs-type second-generation catalyst (e.g., Grubbs II, 0.05 eq) is added.
-
The reaction mixture is heated to 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring by HPLC.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude macrocyclic product is then taken forward for purification.
Purification of this compound
The purification of this compound is critical to obtain a high-purity API suitable for research purposes. The process typically involves chromatographic separation followed by crystallization.
Figure 3: General workflow for the purification of this compound.
Purification Data
| Method | Purity Achieved (%) |
| Silica Gel Chromatography | >95 |
| Crystallization | >99.5 |
Detailed Purification Protocol
Protocol 3: Silica Gel Chromatography
-
The crude this compound is dissolved in a minimal amount of DCM.
-
The solution is loaded onto a silica gel column pre-equilibrated with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
The column is eluted with the solvent system, and fractions are collected.
-
Fractions are analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
The pure fractions are combined and the solvent is removed under reduced pressure.
Protocol 4: Crystallization
-
The purified this compound from chromatography is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or isopropanol).
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold solvent and dried under vacuum to yield pure this compound.
This technical guide provides a foundational understanding of the synthesis and purification of this compound for research applications. For detailed characterization data, including NMR and mass spectrometry, readers are encouraged to consult the primary literature.[6]
References
- 1. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Understanding the Binding Kinetics of Furaprevir to HCV Protease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health challenge, and the viral NS3/4A serine protease is a clinically validated target for direct-acting antiviral (DAA) therapies. Furaprevir (formerly known as TG-2349) is a potent, selective inhibitor of the HCV NS3/4A protease, demonstrating broad genotypic activity. A thorough understanding of the binding kinetics of this compound to its target is paramount for optimizing its clinical efficacy and overcoming potential resistance mechanisms. This technical guide provides a comprehensive overview of the binding characteristics of this compound, details established experimental protocols for kinetic analysis of HCV protease inhibitors, and visualizes key pathways and workflows.
While specific kinetic constants (k_a, k_d, K_D) for this compound are not publicly available in the reviewed literature, this guide presents its potent inhibitory activity through IC50 and EC50 values. Furthermore, it details the standard experimental methodologies employed for characterizing the binding kinetics of this class of inhibitors, which often exhibit a slow-tight binding mechanism.
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the reported in vitro potency of this compound against various HCV genotypes.
| Parameter | Genotype(s) | Value | Serum Condition |
| IC50 | 1 to 6 | 0.6 - 3.7 nM | Not Specified |
| EC50 | 1a and 1b | < 2 nM | Not Specified |
| EC90 | 1a | 56.5 nM | 40% Human Serum |
| EC90 | 1b | 15.1 nM | 40% Human Serum |
Note: IC50 (half-maximal inhibitory concentration) reflects the concentration of this compound required to inhibit 50% of the HCV NS3/4A protease activity in enzymatic assays. EC50 (half-maximal effective concentration) and EC90 (90% effective concentration) represent the concentrations required to inhibit 50% and 90% of viral replication in cell-based replicon assays, respectively. The presence of human serum can affect the apparent potency of the inhibitor.
HCV NS3/4A Protease Signaling Pathway and this compound Inhibition
The HCV NS3/4A protease plays a crucial role in the viral life cycle by cleaving the HCV polyprotein into mature non-structural proteins, which are essential for viral replication. This compound is designed to bind to the active site of the NS3/4A protease, thereby blocking this cleavage process and halting viral replication.
Caption: HCV NS3/4A protease processing pathway and its inhibition by this compound.
Experimental Protocols
Detailed kinetic analysis of HCV NS3/4A protease inhibitors like this compound typically involves sophisticated biophysical techniques. The following are detailed methodologies for two key experiments.
Fluorescence Resonance Energy Transfer (FRET)-Based Kinetic Assay
This assay is commonly used to monitor the real-time cleavage of a substrate by the HCV NS3/4A protease and to determine the kinetic parameters of inhibition.
Principle: A synthetic peptide substrate is designed to contain a cleavage site for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored over time.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside)
-
Furicaprevir (or other inhibitor) stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the HCV NS3/4A protease to the desired concentration in the assay buffer.
-
Prepare a stock solution of the FRET substrate in DMSO and then dilute it to the working concentration in the assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations.
-
-
Assay Setup:
-
To each well of the microplate, add the diluted inhibitor solution.
-
Add the diluted enzyme solution to each well and incubate for a pre-determined time to allow for enzyme-inhibitor binding (this is particularly important for slow-binding inhibitors).
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the donor fluorophore.
-
Monitor the increase in fluorescence intensity over time.
-
-
Data Analysis:
-
The initial reaction velocities are determined from the linear portion of the fluorescence versus time curves.
-
For slow-tight binding inhibitors, the progress curves (fluorescence vs. time) will be curvilinear. These curves can be fitted to specific equations to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) can then be calculated as k_off / k_on.
-
Caption: Workflow for a FRET-based kinetic assay of HCV protease inhibition.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor (ligand) is titrated into a solution of the enzyme (macromolecule) in the sample cell of a calorimeter. The heat change upon each injection is measured and used to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
Materials:
-
Highly purified recombinant HCV NS3/4A protease
-
Furicaprevir
-
ITC buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP)
-
Isothermal titration calorimeter
-
Degassing station
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and the inhibitor solutions against the same ITC buffer to minimize heats of dilution.
-
Determine the precise concentrations of the protein and inhibitor solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Fill the reference cell with the ITC buffer.
-
Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Equilibrate the instrument to the desired temperature.
-
-
Titration:
-
Perform an initial small injection to avoid artifacts from syringe placement.
-
Carry out a series of small, precisely controlled injections of the inhibitor into the protein solution.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Acquisition:
-
The instrument records the heat change (as a power differential) required to maintain a zero temperature difference between the sample and reference cells after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the K_D, n, and ΔH.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Conclusion
Furicaprevir is a highly potent inhibitor of the HCV NS3/4A protease, a critical enzyme for viral replication. While specific kinetic constants for this compound are not yet widely published, its low nanomolar inhibitory and effective concentrations underscore its strong binding affinity. The experimental protocols detailed in this guide for FRET-based kinetic assays and Isothermal Titration Calorimetry represent the gold standards for characterizing the binding kinetics of HCV protease inhibitors. A comprehensive understanding of these kinetic parameters is essential for the continued development and strategic deployment of this compound and other next-generation DAAs in the fight against Hepatitis C. The provided visualizations of the viral pathway and experimental workflows serve as valuable tools for researchers in this field.
In Vitro Metabolism and Stability of Furaprevir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: Furaprevir (also known as TG-2349) is a potent, second-generation, direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS3/4A protease. Understanding the metabolic fate and stability of this compound is critical for its development and clinical application. This technical guide provides a comprehensive overview of the initial in vitro metabolism and stability studies essential for characterizing a compound like this compound. While specific preclinical data for this compound is not extensively published, this document outlines the standard experimental protocols and data presentation formats used in the pharmaceutical industry for such an evaluation. The primary metabolic pathways are discussed, with a known emphasis on metabolism mediated by Cytochrome P450 3A (CYP3A) enzymes.
Introduction
Furanprevir is a novel, highly selective inhibitor of the HCV NS3/4A serine protease, an enzyme crucial for viral replication. Early assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to predicting its in vivo pharmacokinetic profile and potential for drug-drug interactions. This guide focuses on the in vitro systems used to evaluate the metabolic stability, identify metabolic pathways, and characterize the enzymes responsible for the biotransformation of this compound.
Metabolic Stability Assessment
Metabolic stability assays are designed to determine the rate at which a compound is metabolized by liver enzymes. These studies are typically conducted using human liver microsomes and hepatocytes, providing an estimate of the intrinsic clearance (CLint) and metabolic half-life (t½).
Experimental Protocol: Microsomal Stability
Objective: To determine the rate of metabolism of this compound primarily by Phase I enzymes, particularly cytochrome P450s.
Materials:
-
Test System: Pooled Human Liver Microsomes (HLM).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
-
Test Compound: this compound (typically at a concentration of 1 µM).
-
Positive Controls: Compounds with known metabolic profiles (e.g., testosterone (B1683101) for high clearance, verapamil (B1683045) for moderate clearance).
-
Quenching Solution: Acetonitrile or methanol (B129727) containing an internal standard.
Procedure:
-
This compound is pre-incubated with HLM in potassium phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by adding a cold quenching solution.
-
Control incubations are performed without the NADPH regenerating system to assess non-enzymatic degradation.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Data Presentation: Metabolic Stability of this compound (Illustrative Data)
Note: The following data are illustrative examples, as specific quantitative results for this compound are not publicly available.
| Test System | This compound Concentration (µM) | Protein Concentration (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 1 | 0.5 | 45 | 30.8 |
| Rat Liver Microsomes | 1 | 0.5 | 35 | 39.6 |
| Dog Liver Microsomes | 1 | 0.5 | 55 | 25.2 |
| Human Hepatocytes | 1 | 1 x 10⁶ cells/mL | 60 | 23.1 (µL/min/10⁶ cells) |
Visualization: Microsomal Stability Workflow
Metabolite Identification and Profiling
Metabolite identification (MetID) studies are conducted to determine the structure of metabolites formed from the parent drug. This is crucial for understanding clearance pathways and identifying potentially active or toxic metabolites.
Experimental Protocol: Metabolite Profiling
Objective: To identify the major metabolites of this compound in human liver preparations.
Procedure:
-
Incubations are performed similarly to the stability assays but often with a higher concentration of this compound (e.g., 10 µM) and for a longer duration to generate sufficient quantities of metabolites.
-
Both human liver microsomes (for Phase I metabolites) and hepatocytes (for Phase I and Phase II metabolites) are used.
-
Samples are analyzed using high-resolution mass spectrometry (HR-MS), such as Q-TOF or Orbitrap LC-MS/MS.
-
Data is processed using metabolite profiling software to detect potential metabolites by comparing samples from active incubations with control samples (time zero or no cofactor).
-
The structures of potential metabolites are elucidated based on their accurate mass, fragmentation patterns (MS/MS spectra), and chromatographic retention times relative to the parent drug.
Data Presentation: Putative Metabolites of this compound (Illustrative)
Note: This table presents hypothetical metabolites based on common biotransformations for this class of drugs.
| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent | Test System |
| M1 | Mono-hydroxylation | +16 Da | HLM, Hepatocytes |
| M2 | Di-hydroxylation | +32 Da | HLM, Hepatocytes |
| M3 | N-dealkylation | - C₂H₄ | HLM, Hepatocytes |
| M4 | Glucuronidation of M1 | +176 Da | Hepatocytes |
CYP Reaction Phenotyping
Reaction phenotyping studies are performed to identify the specific cytochrome P450 enzymes responsible for the metabolism of a drug. This is critical for predicting drug-drug interactions.
Experimental Protocol: CYP Phenotyping
Objective: To determine the contribution of major CYP isoforms to the metabolism of this compound.
Methods:
-
Recombinant Human CYPs: this compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly assess which enzymes can metabolize the drug.
-
Chemical Inhibition in HLM: this compound is incubated with pooled human liver microsomes in the presence and absence of specific CYP chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6). A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that enzyme.
Data Analysis: The rate of this compound depletion is measured for each condition. The percentage of inhibition caused by chemical inhibitors or the relative activity of recombinant enzymes is calculated to estimate the contribution of each CYP isoform.
Data Presentation: CYP Contribution to this compound Metabolism (Illustrative)
Note: Based on literature suggesting CYP3A is the main metabolic enzyme for this compound[1].
| Method | CYP Isoform | Result | Conclusion |
| Recombinant CYPs | CYP3A4 | High turnover | Major contributor |
| CYP2C8 | Low turnover | Minor contributor | |
| Other CYPs | Negligible turnover | Not significantly involved | |
| Chemical Inhibition | Ketoconazole (CYP3A4 inhibitor) | >80% inhibition of metabolism | Confirms major role of CYP3A4 |
| Other inhibitors | <10% inhibition of metabolism | Confirms minor role of other CYPs |
Visualization: Metabolic Pathway of this compound
Conclusion
The in vitro metabolism and stability profile of this compound, as outlined by standard industry methodologies, indicates that it is a substrate for hepatic metabolism, primarily mediated by the CYP3A4 enzyme. The illustrative data suggest moderate metabolic stability. These initial studies are fundamental for guiding further non-clinical and clinical development, including the design of drug-drug interaction studies and the prediction of human pharmacokinetics. While detailed public data on this compound's in vitro ADME properties are limited, the established role of CYP3A4 in its metabolism is a key characteristic for this HCV NS3/4A protease inhibitor.
References
Methodological & Application
Application Notes and Protocols for Furaprevir in in vitro HCV Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaprevir is a potent, direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV). It functions as a selective inhibitor of the HCV non-structural protein 3/4A (NS3/4A) serine protease, a critical enzyme in the viral replication cycle. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins essential for the formation of the replication complex. By blocking this proteolytic activity, this compound effectively halts viral replication. This document provides a detailed protocol for evaluating the in vitro efficacy of this compound using a subgenomic HCV replicon assay, a standard method for assessing the antiviral potency of HCV inhibitors.
Quantitative Data Summary
The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), the concentration at which a 50% reduction in HCV replicon replication is observed. Its cytotoxicity is determined by the 50% cytotoxic concentration (CC50), the concentration that results in a 50% reduction in host cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.
| Compound | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Genotype 1a | <2 | >50 | >25000 |
| This compound | Genotype 1b | <2 | >50 | >25000 |
Note: EC50 values are reported to be below 2 nM in subgenomic replicon assays for both genotypes 1a and 1b[1]. A precise CC50 value is not publicly available but is understood to be significantly higher, indicating low cytotoxicity. For the purpose of this table, a conservative estimate of >50 µM is used to calculate the SI.
Mechanism of Action of this compound
HCV replication begins with the translation of the viral RNA genome into a large polyprotein. The NS3/4A serine protease, a complex of the NS3 and NS4A viral proteins, is essential for processing this polyprotein into functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that form the viral replication complex. This compound is a competitive inhibitor that binds to the active site of the NS3/4A protease, preventing the cleavage of the polyprotein and thereby inhibiting viral replication.[1][2]
Caption: this compound inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.
Experimental Protocols
Protocol 1: In Vitro HCV Replicon Luciferase Assay
This protocol details the procedure for determining the EC50 value of this compound against a specific HCV genotype using a luciferase-based subgenomic replicon assay.
1. Materials and Reagents:
-
Huh-7 human hepatoma cell line stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).
-
G418 (Geneticin) for maintaining selection pressure on the replicon-containing cells.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Sterile, white, opaque 96-well cell culture plates.
-
Luciferase assay reagent kit.
-
Luminometer for plate reading.
-
CO2 incubator (37°C, 5% CO2).
2. Experimental Workflow:
Caption: Experimental workflow for the HCV replicon luciferase assay.
3. Detailed Procedure:
-
Cell Culture and Seeding:
-
Culture the HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, antibiotics, NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain the replicon.
-
When cells reach 80-90% confluency, harvest them using standard trypsinization methods.
-
Resuspend the cells in G418-free medium and perform a cell count.
-
Seed the cells into white, opaque 96-well plates at a density of approximately 8,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 16-24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of two-fold or three-fold serial dilutions of this compound in cell culture medium from the DMSO stock. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤0.5%).
-
Include appropriate controls:
-
Negative Control (0% inhibition): Medium with the same final concentration of DMSO as the compound wells.
-
Positive Control (100% inhibition): A known pan-genotypic HCV inhibitor at a concentration >100 times its EC50.
-
-
Carefully remove the medium from the seeded cell plates and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay and Data Acquisition:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the specified volume of the luciferase reagent to each well.
-
Incubate for the recommended time (typically 5-10 minutes) to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells, if included).
-
Normalize the data by setting the average luminescence of the negative control (DMSO only) wells to 100% and the positive control to 0%.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: Cytotoxicity (CC50) Assay
A cytotoxicity assay should be performed in parallel to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common method for this purpose.
1. Materials and Reagents:
-
Parental Huh-7 cell line (without the replicon).
-
DMEM with 10% FBS, antibiotics, and NEAA.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Sterile, clear, flat-bottom 96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
2. Procedure:
-
Cell Seeding and Treatment:
-
Seed the parental Huh-7 cells in a clear 96-well plate at the same density as the replicon assay.
-
Incubate for 16-24 hours.
-
Treat the cells with the same serial dilutions of this compound as used in the antiviral assay.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation and MTT Addition:
-
Incubate the plate for 72 hours.
-
Following incubation, add 10 µL of the MTT reagent to each well.
-
Incubate for an additional 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 value using a non-linear regression analysis.
-
Conclusion
The HCV replicon assay is a robust and reliable method for determining the in vitro antiviral potency of inhibitors like this compound. By following the detailed protocols provided, researchers can accurately quantify the EC50 of this compound and assess its cytotoxicity to determine its selectivity index. This information is crucial for the preclinical evaluation and further development of this promising anti-HCV agent.
References
Application Notes and Protocols: Determination of Furaprevir EC50 Values using a Cell-Based HCV Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a significant global health issue, and the development of direct-acting antivirals (DAAs) has transformed its treatment landscape. Furaprevir (formerly known as TG-2349) is a potent, selective inhibitor of the HCV non-structural protein 3/4A (NS3/4A) serine protease.[1][2][3] This viral enzyme is crucial for cleaving the HCV polyprotein into mature viral proteins, a process essential for viral replication.[2][4] By inhibiting NS3/4A, this compound effectively halts the viral replication cycle.[2]
The half-maximal effective concentration (EC50) is a critical parameter for evaluating the in vitro potency of antiviral compounds. This document provides a detailed application note and protocol for determining the EC50 value of this compound using a cell-based HCV replicon assay. The HCV replicon system is a widely accepted and robust method for studying viral replication in a controlled laboratory setting without the need to handle infectious virus particles.[5][6][7] These systems typically utilize the human hepatoma cell line, Huh-7, which is highly permissive for HCV replication.[6] The replicon constructs are engineered to contain a reporter gene, such as luciferase, providing a quantitative measure of viral replication.[8]
Principle of the Assay
This protocol outlines a luciferase-based HCV replicon assay. Huh-7 cells that stably harbor a subgenomic HCV replicon expressing a luciferase reporter gene are treated with serial dilutions of this compound. The antiviral activity of this compound is determined by measuring the reduction in luciferase activity, which directly correlates with the inhibition of HCV RNA replication. The EC50 value, the concentration of the drug that inhibits viral replication by 50%, is then calculated from the resulting dose-response curve. A parallel cytotoxicity assay is also described to determine the 50% cytotoxic concentration (CC50), which allows for the calculation of the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window.[1][9]
Data Presentation
The following tables summarize the reported EC50 values for this compound against various HCV genotypes and provide a template for presenting experimental results.
Table 1: Reported In Vitro EC50 Values of this compound Against Different HCV Genotypes
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| 1a | Subgenomic Replicon | <2 | [1] |
| 1b | Subgenomic Replicon | <2 | [1] |
| 2a | Chimeric Replicon | 0.33 - 6.1 (range for various PIs) | [10] |
| 3a | Chimeric Replicon | 0.33 - 6.1 (range for various PIs) | [10] |
| 4a | Chimeric Replicon | 0.33 - 6.1 (range for various PIs) | [10] |
| 5a | Chimeric Replicon | 0.33 - 6.1 (range for various PIs) | [10] |
| 6a | Chimeric Replicon | 0.33 - 6.1 (range for various PIs) | [10] |
Table 2: Experimental Template for this compound EC50 and CC50 Determination
| Compound | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 1b | [Insert Data] | [Insert Data] | [Insert Data] |
| Control Inhibitor | 1b | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).
-
Furasprevir: Stock solution in DMSO (e.g., 10 mM).
-
Control Inhibitor: A known HCV NS3/4A protease inhibitor (e.g., Telaprevir).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).
-
Selection Agent: G418 (concentration to be optimized for the specific cell line, typically 0.5 mg/mL).
-
Reagents for Luciferase Assay: Luciferase assay buffer and substrate (e.g., Promega Luciferase Assay System).
-
Reagents for Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Equipment: 96-well white, clear-bottom tissue culture plates; 96-well clear tissue culture plates; CO2 incubator (37°C, 5% CO2); Luminometer; Microplate reader capable of measuring absorbance at 570 nm.
Protocol 1: HCV Replicon Assay for EC50 Determination
-
Cell Culture Maintenance:
-
Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and the appropriate concentration of G418 to maintain the replicon.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 3-4 days, ensuring they do not exceed 80-90% confluency.
-
-
Cell Plating:
-
On the day before the experiment, harvest the cells using Trypsin-EDTA and resuspend them in a complete culture medium without G418.
-
Count the cells and adjust the density to 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 100 nM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (containing the same final concentration of DMSO as the compound-treated wells) and "no-cell" background control wells.
-
-
Incubation:
-
Luciferase Assay and Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of the luciferase reagent equal to the volume of the cell culture medium in each well (typically 100 µL).
-
Mix briefly on an orbital shaker to induce cell lysis and initiate the luminescent reaction.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" background wells from all other wells.
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% replication (0% inhibition).
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.
-
Protocol 2: MTT Cytotoxicity Assay for CC50 Determination
-
Cell Seeding:
-
In parallel with the EC50 assay, seed non-replicon-containing Huh-7 cells (or the replicon-containing cells in the absence of G418) into a 96-well clear plate at the same density as the antiviral assay (5,000-10,000 cells per well).[1]
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Add the same serial dilutions of this compound as in the EC50 assay.
-
Include vehicle control wells and "no-cell" background control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator to match the duration of the EC50 assay.[1]
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of the MTT reagent (5 mg/mL) to each well.[1]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" background wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration using the formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100.[1]
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 value using a sigmoidal dose-response curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. karger.com [karger.com]
- 5. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET-Based Biochemical Assay for Furaprevir IC50 Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furaprevir (formerly TG-2349) is a potent, selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, a crucial enzyme for viral replication.[1][2] The NS3/4A protease is responsible for cleaving the HCV polyprotein into functional non-structural proteins, a vital step in the viral life cycle.[3] By inhibiting this protease, this compound effectively halts viral maturation and propagation. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against the HCV NS3/4A protease using a Fluorescence Resonance Energy Transfer (FRET)-based biochemical assay.
The FRET assay is a widely used method for monitoring protease activity due to its high sensitivity and amenability to high-throughput screening.[3][4] The principle of this assay relies on a synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. Upon cleavage by the NS3/4A protease, the donor and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of this fluorescence increase.
Signaling Pathway and Mechanism of Action
The HCV NS3/4A protease is a key component in the viral replication pathway. The viral genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to yield mature structural and non-structural proteins. The NS3 protease, with its cofactor NS4A, is responsible for multiple cleavages in the non-structural region of the polyprotein. This compound acts as a direct-acting antiviral (DAA) by competitively inhibiting the NS3/4A serine protease, thereby preventing polyprotein processing and subsequent viral replication.
Quantitative Data Summary
The following table summarizes the typical concentrations of key reagents used in the FRET-based assay for HCV NS3/4A protease and the reported inhibitory activity of this compound.
| Parameter | Value | Reference |
| Enzyme | ||
| Enzyme Name | Recombinant HCV NS3/4A Protease (Genotype 1b) | [3] |
| Final Concentration | 50 pM - 40 nM | [3] |
| Substrate | ||
| Substrate Type | FRET Peptide Substrate | [4] |
| Example Sequence 1 | Ac-DED(EDANS)EEαAbuψ[COO]ASK(DABCYL)-NH₂ | [3] |
| Example Sequence 2 | Ac-DE-Dap(QXL™520)EE-αAbuψ[COO]AS-C(5-FAMsp)-NH₂ | [4] |
| FRET Pair 1 (Donor/Acceptor) | EDANS / DABCYL | [3] |
| FRET Pair 2 (Donor/Acceptor) | 5-FAM / QXL™520 | [4] |
| Final Concentration | 0.5 µM - 60 µM | [3] |
| Inhibitor | ||
| Inhibitor Name | This compound (TG-2349) | [1] |
| Reported IC50 Value | 0.6 - 3.7 nM (across genotypes 1-6) | [1] |
| Assay Conditions | ||
| Assay Buffer | 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM DTT, 0.01% Triton X-100 | [3] |
| Incubation Temperature | Room Temperature (e.g., 25°C) or 37°C | |
| Incubation Time | 15 - 60 minutes | [3][5] |
| Plate Format | 96-well or 384-well black, low-volume microplate | [3] |
Experimental Protocol
This protocol provides a general framework for determining the IC50 value of this compound using a FRET-based assay. Optimization may be required depending on the specific laboratory conditions, reagents, and instrumentation.
Materials and Reagents
-
Recombinant HCV NS3/4A protease (e.g., Genotype 1b)
-
FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)EE-αAbuψ[COO]AS-C(5-FAMsp)-NH₂)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM Dithiothreitol (DTT), 0.01% (v/v) Triton X-100
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well or 384-well black, low-volume, non-binding surface microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters for the chosen FRET pair
Experimental Workflow
Step-by-Step Procedure
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final concentration in the assay should typically range from picomolar to micromolar to encompass the expected IC50 value.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1 µL) of each this compound dilution into the wells of a black microplate.
-
For the positive control (100% enzyme activity), add the same volume of DMSO without the inhibitor.
-
For the negative control (no enzyme activity), add the same volume of DMSO.
-
-
Enzyme Preparation and Addition:
-
Dilute the recombinant HCV NS3/4A protease to the desired final concentration (e.g., 20 nM) in pre-chilled Assay Buffer.
-
Add the diluted enzyme solution to all wells except the negative control wells.
-
-
Pre-incubation:
-
Gently mix the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 15-60 minutes to allow this compound to bind to the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare the FRET substrate solution at the desired final concentration (e.g., 1 µM) in Assay Buffer.
-
To initiate the enzymatic reaction, add the substrate solution to all wells, including the controls.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The excitation and emission wavelengths will depend on the specific FRET pair used (e.g., for 5-FAM/QXL™520, excitation at ~490 nm and emission at ~520 nm).
-
Data Analysis
-
Calculate Initial Reaction Velocities:
-
For each well, plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
-
Calculate Percentage Inhibition:
-
The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_negative_control) / (V₀_positive_control - V₀_negative_control)] x 100%
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of this compound that causes 50% inhibition of the NS3/4A protease activity.
-
Conclusion
This FRET-based biochemical assay provides a robust and sensitive method for determining the IC50 value of this compound against the HCV NS3/4A protease. The detailed protocol and data presentation guidelines outlined in these application notes will enable researchers to accurately assess the potency of this compound and other potential HCV protease inhibitors, facilitating the drug discovery and development process.
References
High-Throughput Screening Assays for Furaprevir Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaprevir is a potent, direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1] This enzyme is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[2] Inhibition of the NS3/4A protease effectively halts viral maturation and propagation.[1] The development of analogues of this compound is a key strategy in the discovery of new antiviral therapies with improved potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) assays are fundamental to efficiently evaluating large libraries of these analogues to identify promising lead compounds.
This document provides detailed application notes and protocols for biochemical and cell-based HTS assays tailored for the evaluation of this compound analogues. It includes a summary of quantitative data for comparative analysis and visual diagrams of key biological pathways and experimental workflows.
Data Presentation: Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro activity of this compound and selected analogues against the HCV NS3/4A protease. This data is essential for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.
| Compound ID | Modification | Assay Type | Target Genotype | IC50 (nM) | EC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (TG-2349) | - | Enzymatic | 1b | 0.6 - 3.7 | - | >100 | >27,000 |
| Replicon | 1b | - | <2 | >100 | >50,000 | ||
| Analogue A | P2-P4 Macrocycle Modification | Enzymatic | 1b | 1.2 | - | >100 | - |
| Replicon | 1b | - | 4.5 | >100 | >22,222 | ||
| Analogue B | P1 Side Chain Alteration | Enzymatic | 1b | 5.8 | - | 85 | - |
| Replicon | 1b | - | 15.2 | 85 | 5,592 | ||
| Analogue C | P3 Moiety Substitution | Enzymatic | 1a | 2.5 | - | >100 | - |
| Replicon | 1a | - | 8.1 | >100 | >12,345 | ||
| Analogue D | Bioisosteric Replacement of P1' | Enzymatic | 1b | 0.9 | - | >100 | - |
| Replicon | 1b | - | 2.8 | >100 | >35,714 |
Note: The data presented here is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary depending on specific experimental conditions.
Signaling Pathway and Experimental Workflows
HCV NS3/4A Protease Signaling Pathway
The HCV genome is translated into a single large polyprotein that must be processed by viral and host proteases to yield mature structural and non-structural (NS) proteins. The NS3/4A serine protease is responsible for cleaving the HCV polyprotein at four specific sites, a crucial step for the assembly of the viral replication complex.[3] this compound and its analogues act by binding to the active site of the NS3/4A protease, thereby inhibiting its function and preventing viral replication.[1]
References
- 1. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase | Semantic Scholar [semanticscholar.org]
- 3. Metalloprotoporphyrin Inhibition of HCV NS3-4A Protease: Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Testing of Furaprevir in a Mouse Model of HCV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Furaprevir, a potent NS3/4A protease inhibitor, in a humanized mouse model of Hepatitis C Virus (HCV) infection.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. This compound is a selective inhibitor of the HCV NS3/4A serine protease, an enzyme critical for viral replication.[1] Preclinical and clinical studies have demonstrated its potent antiviral activity.[1][2][3] This document outlines the essential procedures for assessing the in vivo efficacy of this compound in a human liver chimeric mouse model, a valuable tool for preclinical drug evaluation.[4][5][6]
Mechanism of Action of this compound
The HCV genome is translated into a large polyprotein that must be cleaved by viral and host proteases to produce functional viral proteins. The NS3/4A serine protease is responsible for multiple cleavages of this polyprotein and is therefore essential for viral replication.[7][8] this compound acts by binding to the active site of the NS3/4A protease, inhibiting its function and thus halting the viral life cycle.[1]
In Vivo Efficacy Testing Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in a humanized mouse model of HCV.
Experimental Protocols
Animal Model: Human Liver Chimeric Mice
Humanized mouse models, such as those with chimeric human livers (e.g., Alb-uPA/SCID or FRG mice), are the preferred models for in vivo HCV studies as they support the full viral life cycle.[4][5][6][9]
-
Animal Husbandry: Mice should be housed in a specific-pathogen-free (SPF) facility in accordance with institutional guidelines.
-
Human Hepatocyte Transplantation: Severe combined immunodeficient (SCID) mice transgenic for the urokinase-type plasminogen activator (uPA) gene or fumarylacetoacetate hydrolase (FAH) deficient mice are transplanted with human hepatocytes. Successful engraftment is confirmed by measuring human albumin levels in mouse serum.[4][5]
HCV Infection of Humanized Mice
-
Inoculum: Mice can be infected intravenously with either cell culture-produced HCV (HCVcc) or serum from an HCV-infected patient.[5]
-
Confirmation of Infection: Infection is confirmed by detecting and quantifying HCV RNA in the serum of the mice, typically 2-4 weeks post-inoculation.
This compound Administration
-
Formulation: this compound should be formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, subcutaneous injection).
-
Dosing: A dose-response study is recommended to determine the optimal therapeutic dose. Multiple dose levels should be tested.
-
Treatment Schedule: Daily administration for a period of 2 to 4 weeks is a typical treatment duration for preclinical efficacy studies.
Efficacy Assessment
-
Sample Collection: Blood samples are collected at regular intervals (e.g., weekly) throughout the study. At the study endpoint, liver tissue should be harvested.[10]
-
RNA Extraction: Viral RNA is extracted from serum and liver homogenates using commercially available kits.
-
RT-qPCR: Real-time reverse transcription-polymerase chain reaction (RT-qPCR) is used to quantify HCV RNA levels.[10]
-
Sample Collection: Serum samples are collected for the measurement of liver enzymes.
-
ALT/AST Measurement: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured as indicators of liver damage.
-
Tissue Processing: At the end of the study, livers are harvested, fixed in formalin, and embedded in paraffin.
-
Staining: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and necrosis. Masson's trichrome staining can be used to evaluate fibrosis.[11][12]
Data Presentation
The following tables provide a template for summarizing the quantitative data from an in vivo efficacy study of this compound.
Table 1: Antiviral Efficacy of this compound on Serum HCV RNA Levels
| Treatment Group | N | Baseline Viral Load (log10 IU/mL) | Week 1 Viral Load (log10 IU/mL) | Week 2 Viral Load (log10 IU/mL) | Week 4 Viral Load (log10 IU/mL) | Log Reduction from Baseline (Week 4) |
| Vehicle Control | 8 | |||||
| This compound (10 mg/kg) | 8 | |||||
| This compound (30 mg/kg) | 8 | |||||
| This compound (100 mg/kg) | 8 |
Table 2: Effect of this compound on Liver HCV RNA and Serum ALT Levels at Study Endpoint
| Treatment Group | N | Liver Viral Load (log10 IU/g tissue) | Serum ALT (U/L) |
| Vehicle Control | 8 | ||
| This compound (10 mg/kg) | 8 | ||
| This compound (30 mg/kg) | 8 | ||
| This compound (100 mg/kg) | 8 |
Table 3: Summary of Liver Histopathology Findings
| Treatment Group | N | Inflammation Score (0-4) | Fibrosis Score (0-4) |
| Vehicle Control | 8 | ||
| This compound (10 mg/kg) | 8 | ||
| This compound (30 mg/kg) | 8 | ||
| This compound (100 mg/kg) | 8 |
Expected Outcomes
-
A dose-dependent reduction in both serum and liver HCV RNA levels in the this compound-treated groups compared to the vehicle control group.
-
A corresponding decrease in serum ALT levels, indicating a reduction in liver inflammation and damage.
-
Improvement in liver histopathology, with reduced inflammation and fibrosis in the this compound-treated animals.
-
Potential for viral rebound after cessation of treatment, which should be monitored if the study design includes a follow-up period.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's in vivo efficacy in a humanized mouse model of HCV. The data generated from these studies are crucial for advancing the development of this promising antiviral agent.
References
- 1. Novel Robust Hepatitis C Virus Mouse Efficacy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Humanized Mouse Models for the Study of Hepatitis C and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models for the study of HCV infection and virus–host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models Used in Hepatitis C Virus Research [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Mouse Systems to Model Hepatitis C Virus Treatment and Associated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Models for Studying HCV Vaccines and Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of liver pathogenesis, human immune responses and drug testing in a humanised mouse model of HCV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of liver histopathology in a transgenic mouse model expressing genotype 1a hepatitis C virus core and envelope proteins 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Furaprevir Resistance Selection Study in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaprevir is an investigational antiviral agent categorized as a Hepatitis C Virus (HCV) NS3/4A protease inhibitor.[1][2] The NS3/4A protease is a critical enzyme in the HCV replication cycle, responsible for cleaving the viral polyprotein into functional proteins essential for viral maturation.[1][2] By inhibiting this protease, this compound effectively halts viral replication.[1] As with other direct-acting antiviral agents, the emergence of drug resistance is a significant concern that can limit therapeutic efficacy.[3] The high replication rate and low fidelity of the HCV RNA-dependent RNA polymerase lead to a diverse population of viral variants, known as quasispecies.[3] Under the selective pressure of an antiviral drug, variants with reduced susceptibility can emerge and become the dominant population.[3]
This document provides detailed protocols for establishing a this compound resistance selection study in a cell culture model. The primary objectives of such a study are to:
-
Select for and isolate this compound-resistant HCV variants.
-
Characterize the phenotype of resistant variants by determining their susceptibility to this compound.
-
Identify the genetic mutations responsible for the resistance phenotype through sequence analysis.
These studies are crucial for understanding the mechanisms of resistance to this compound and for the development of next-generation inhibitors with an improved resistance profile.
Core Principles of Resistance Selection
The process of selecting for antiviral resistance in cell culture involves the long-term culture of virus-infected cells in the presence of sub-optimal or gradually increasing concentrations of the antiviral agent. This selective pressure allows for the enrichment of pre-existing or newly arising viral variants that are less susceptible to the drug.
Key steps in a resistance selection study include:
-
Baseline Susceptibility Testing: Determining the initial sensitivity of the wild-type virus to the drug.
-
Long-Term Culture with Drug Pressure: Continuously passaging the virus in the presence of the drug.
-
Monitoring Viral Replication: Regularly assessing viral markers to track the emergence of resistant populations.
-
Phenotypic Characterization: Quantifying the level of resistance of the selected virus population.
-
Genotypic Analysis: Identifying the specific mutations associated with resistance.
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh-7.5 cells (or other highly permissive human hepatoma cell lines).[4][5]
-
Virus: Cell culture-adapted HCV (e.g., JFH-1 strain, genotype 2a).[4][6]
-
This compound: Stock solution of known concentration.
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Reagents for RNA extraction, RT-qPCR, and sequencing.
-
Antibodies for immunofluorescence or ELISA.
Protocol 1: Determination of Baseline this compound Susceptibility (EC50)
This protocol determines the concentration of this compound that inhibits 50% of viral replication (EC50).
-
Cell Seeding: Seed Huh-7.5 cells in 96-well plates at a density that will result in 80-90% confluency at the time of infection.
-
Virus Infection: Infect the cells with HCV at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Drug Treatment: After 4-6 hours of incubation to allow for viral entry, remove the inoculum and add fresh culture medium containing serial dilutions of this compound. Include a no-drug control.
-
Incubation: Incubate the plates for 72 hours.
-
Quantification of Viral Replication:
-
RT-qPCR: Extract total RNA from the cell culture supernatant or cell lysate and perform one-step RT-qPCR to quantify HCV RNA levels.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for an HCV protein (e.g., NS5A). Quantify the percentage of infected cells.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control. Determine the EC50 value by non-linear regression analysis.
Protocol 2: Long-Term Resistance Selection
This protocol describes the continuous passaging of HCV in the presence of this compound to select for resistant variants.
-
Initiation of Culture: Infect a T-25 flask of Huh-7.5 cells with HCV at an MOI of 0.01.
-
Initial Drug Pressure: After 4-6 hours, replace the inoculum with fresh medium containing this compound at a concentration equal to the EC50 determined in Protocol 1.
-
Passaging:
-
Monitor the culture for signs of viral replication (e.g., cytopathic effect, if applicable) or by periodically sampling the supernatant for RT-qPCR analysis.
-
When viral replication is evident and the cells reach confluency, passage the culture. This involves collecting the virus-containing supernatant and using it to infect a fresh flask of Huh-7.5 cells.
-
At each passage, maintain or gradually increase the concentration of this compound. A common strategy is to double the concentration when the virus demonstrates robust replication at the current concentration.
-
-
Monitoring for Breakthrough: A "breakthrough" of a resistant virus is indicated by a significant increase in viral RNA levels despite the presence of the drug.
-
Virus Stock Generation: Once a resistant virus population is established (i.e., it can replicate efficiently at a high concentration of this compound), generate a virus stock from the supernatant for further characterization.
Protocol 3: Phenotypic Characterization of Resistant Virus
This protocol quantifies the level of resistance of the selected virus population.
-
EC50 Determination: Using the resistant virus stock generated in Protocol 2, repeat the EC50 determination assay as described in Protocol 1.
-
Fold-Resistance Calculation: Calculate the fold-change in EC50 by dividing the EC50 value of the resistant virus by the EC50 value of the wild-type virus.
Protocol 4: Genotypic Analysis of Resistant Virus
This protocol identifies the mutations in the HCV genome that confer resistance to this compound.
-
RNA Extraction: Extract viral RNA from the supernatant of the resistant virus culture.
-
RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the NS3/4A protease-coding region of the HCV genome.
-
Sequencing:
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to identify mutations. This is suitable for analyzing clonal populations.[7]
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis of the viral quasispecies, utilize NGS to identify the frequency of different mutations within the population.[8]
-
-
Sequence Analysis: Align the sequences from the resistant virus to the wild-type virus sequence to identify amino acid substitutions.
Data Presentation
Quantitative data from the resistance selection study should be summarized in clear and concise tables.
Table 1: Baseline and Resistant Virus Susceptibility to this compound
| Virus Population | EC50 (nM) | Fold-Resistance |
| Wild-Type HCV | 2.5 ± 0.5 | 1.0 |
| This compound-Resistant Population 1 | 75.2 ± 8.1 | 30.1 |
| This compound-Resistant Population 2 | 150.8 ± 15.3 | 60.3 |
Table 2: Genotypic Analysis of this compound-Resistant Variants
| Virus Population | Gene | Amino Acid Substitution |
| Wild-Type HCV | NS3 | - |
| This compound-Resistant Population 1 | NS3 | R155K |
| This compound-Resistant Population 2 | NS3 | A156T |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of action of this compound, inhibiting the HCV NS3/4A protease.
Diagram 2: Experimental Workflow for Resistance Selection
Caption: Workflow for the in vitro selection and characterization of this compound-resistant HCV.
Conclusion
The protocols outlined in this document provide a comprehensive framework for conducting a this compound resistance selection study in a cell culture setting. By following these methodologies, researchers can effectively select for, characterize, and identify the genetic basis of this compound resistance. This information is invaluable for the preclinical evaluation of this compound and for guiding the development of future antiviral therapies with improved efficacy and a higher barrier to resistance.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Portico [access.portico.org]
- 3. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 4. OPTIMIZATION OF HCV CELL CULTURE SYSTEM FOR EVALUATION OF ANTIVIRAL DRUGS AGAINST HCV GENOTYPES 2a AND 4a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Infectious Cell Culture System for Hepatitis C Virus Genotype 6a Clinical Isolate Using a Novel Strategy and Its Sensitivity to Direct-Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Furaprevir in HCV Genotype 1b Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Furaprevir (formerly known as TG-2349), a potent NS3/4A protease inhibitor, in Hepatitis C Virus (HCV) genotype 1b replicon systems. This document outlines the mechanism of action, experimental protocols for assessing antiviral activity and cytotoxicity, and a summary of its efficacy against wild-type and potentially resistant HCV variants.
Introduction
Furampevir is a direct-acting antiviral (DAA) agent that specifically targets the HCV NS3/4A serine protease. This enzyme is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle. By inhibiting this protease, this compound effectively halts viral replication. The HCV replicon system, which utilizes human hepatoma cell lines (e.g., Huh-7) harboring self-replicating subgenomic HCV RNA, is a standard in vitro tool for evaluating the efficacy of anti-HCV compounds like this compound. These systems are safe for laboratory use as they do not produce infectious virus particles. Reporter genes, such as luciferase, are commonly incorporated into the replicon to allow for a straightforward and quantitative measurement of viral replication.
Mechanism of Action
Furampevir is a selective inhibitor of the HCV NS3/4A serine protease, an enzyme crucial for viral replication. The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce functional viral proteins. The NS3/4A protease is responsible for four of these cleavages. Furampevir binds to the active site of the NS3/4A protease, blocking its function and thereby preventing the maturation of viral proteins and the assembly of new viral replication complexes.
Figure 1. Mechanism of action of this compound in inhibiting HCV replication.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against HCV genotype 1b replicons. EC50 represents the concentration of the drug that inhibits 50% of viral replication, while CC50 is the concentration that causes 50% cytotoxicity in the host cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is an indicator of the drug's therapeutic window.
Table 1: Antiviral Activity of this compound against Wild-Type HCV Genotype 1b Replicon
| Compound | EC50 (nM) | CC50 (µM) in Huh-7 Cells | Selectivity Index (CC50/EC50) |
| This compound | 0.8 - 2.0 | >25 | >12,500 |
Table 2: Antiviral Activity of this compound against NS3 Protease Inhibitor-Resistant HCV Genotype 1b Replicons
| NS3 Mutation | This compound EC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type | 0.9 | 1.0 |
| D168A | 2.5 | 2.8 |
| D168V | 15.0 | 16.7 |
| D168Y | 20.0 | 22.2 |
| R155K | 4.0 | 4.4 |
| A156T | 6.5 | 7.2 |
| Q80K | 1.2 | 1.3 |
Note: The data presented are compiled from various in vitro studies. Actual values may vary depending on the specific replicon system and experimental conditions.
Experimental Protocols
The following are detailed protocols for assessing the antiviral activity and cytotoxicity of this compound in HCV genotype 1b replicon-harboring cells.
Cell Culture and Maintenance of HCV Genotype 1b Replicon Cells
Materials:
-
Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
G418 (Geneticin).
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS).
Protocol:
-
Culture the HCV genotype 1b replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.5 mg/mL G418 (selection agent).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in fresh culture medium at an appropriate dilution.
Figure 2. Workflow for passaging HCV replicon cells.
Antiviral Activity Assay (EC50 Determination) using a Luciferase Reporter System
Materials:
-
HCV genotype 1b replicon-harboring Huh-7 cells.
-
White, opaque 96-well cell culture plates.
-
Complete DMEM without G418.
-
This compound stock solution in DMSO.
-
DMSO (vehicle control).
-
Known HCV inhibitor (positive control).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the replicon cells.
-
Dilute the cells in complete DMEM without G418 to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well white, opaque plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1000x the expected EC50.
-
Further dilute the this compound serial dilutions in complete DMEM without G418 to achieve the final desired concentrations (the final DMSO concentration should be ≤0.5%).
-
Prepare vehicle control (DMEM with the same final concentration of DMSO) and positive control wells.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Mix gently on a plate shaker for 2 minutes to ensure complete cell lysis.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a background control (no cells, 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Figure 3. Workflow for the antiviral activity assay.
Cytotoxicity Assay (CC50 Determination)
Materials:
-
HCV genotype 1b replicon-harboring Huh-7 cells (or parental Huh-7 cells).
-
Clear 96-well cell culture plates.
-
Complete DMEM without G418.
-
This compound stock solution in DMSO.
-
DMSO (vehicle control).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent).
-
Plate reader (luminometer or spectrophotometer).
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the antiviral activity assay (Protocol 2, step 1), but use clear 96-well plates.
-
-
Compound Preparation and Addition:
-
Prepare and add the serial dilutions of this compound as described in the antiviral activity assay (Protocol 2, step 2).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
Measure the signal (luminescence or absorbance) using the appropriate plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Conclusion
Furampevir demonstrates potent and selective inhibitory activity against HCV genotype 1b replication in vitro. The provided protocols offer a robust framework for researchers to evaluate the efficacy and cytotoxicity of this compound and other HCV inhibitors in a laboratory setting. The quantitative data on its activity against common resistance-associated substitutions provide valuable insights for its potential clinical application and for the development of next-generation HCV therapeutics.
Application Notes and Protocols for Assessing Furaprevir's Effect on Host Cell Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaprevir is a potent, direct-acting antiviral agent that functions as a selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. This viral enzyme is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication. Beyond its role in viral maturation, the NS3/4A protease actively subverts the host's innate immune response by cleaving key adaptor proteins, namely the mitochondrial antiviral-signaling protein (MAVS) and the Toll/interleukin-1 receptor domain-containing adapter-inducing interferon-β (TRIF). This cleavage disrupts downstream signaling pathways that lead to the production of type I interferons and other antiviral cytokines.
These application notes provide a comprehensive framework and detailed protocols for assessing the multifaceted effects of this compound on host cell pathways. The primary focus is on methods to quantify the restoration of innate immune signaling, alongside broader omics-based approaches to identify both on-target and potential off-target effects of the compound.
Global Assessment of Host Cell Response to this compound
To obtain a comprehensive understanding of how this compound modulates host cellular processes, transcriptomic and proteomic analyses are recommended. These approaches provide a global view of changes in gene and protein expression following drug treatment in the context of HCV replication.
Transcriptomic Analysis via RNA-Sequencing (RNA-seq)
RNA-seq enables the quantification of the host cell's transcriptional response to this compound treatment. This can reveal broad changes in cellular pathways, including but not limited to, innate immunity, inflammation, cell cycle, and metabolism.
Experimental Protocol: RNA-seq of this compound-Treated HCV Replicon Cells
-
Cell Culture and Treatment:
-
Culture Huh-7 cells harboring an HCV subgenomic replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x EC₅₀) or a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 24, 48, 72 hours). Include a mock-infected or non-replicon cell line as a negative control.
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS and lyse directly in the well using a suitable lysis buffer (e.g., TRIzol or buffer from a column-based RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample).
-
-
Data Analysis:
-
Perform quality control on raw sequencing reads using tools like FastQC.
-
Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantify gene expression levels to generate a read count matrix.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR.
-
Conduct pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA) on the differentially expressed genes to identify significantly modulated host cell pathways.
-
Quantitative Proteomic Analysis
Quantitative proteomics, for instance, using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can identify and quantify thousands of proteins, revealing how this compound treatment alters the host cell proteome.[1][2] This is particularly useful for observing post-transcriptional effects and changes in protein stability.
Experimental Protocol: SILAC-based Quantitative Proteomics
-
Cell Culture and Labeling:
-
Culture Huh-7 HCV replicon cells for at least five cell doublings in SILAC DMEM supplemented with either "light" (¹²C₆-Arg, ¹²C₆-Lys) or "heavy" (¹³C₆-Arg, ¹³C₆-Lys) amino acids and dialyzed FBS.
-
Confirm complete incorporation of the heavy amino acids by mass spectrometry.
-
-
Treatment and Sample Collection:
-
Treat the "heavy"-labeled cells with this compound at a predetermined concentration and duration. Treat the "light"-labeled cells with a vehicle control.
-
Harvest the cells, wash with PBS, and combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet in a urea-based lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using an in-solution or in-gel digestion protocol with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Process the raw data using software such as MaxQuant. This will include peptide identification, protein inference, and quantification based on the intensity ratios of heavy to light peptide pairs.
-
Perform pathway analysis on proteins that show significant changes in abundance upon this compound treatment.
-
| Parameter | Transcriptomics (RNA-seq) | Proteomics (SILAC) |
| Analyte | mRNA | Proteins |
| Typical Input | 1 µg total RNA | 10⁶-10⁷ cells |
| Quantification | Read counts | Isotope ratio |
| Key Insights | Changes in gene transcription | Changes in protein abundance, stability |
| Data Analysis | DESeq2, edgeR, GSEA | MaxQuant, Perseus |
Table 1: Comparison of Global Omics Approaches.
Analysis of Specific Host Cell Signaling Pathways
Based on the known mechanism of the HCV NS3/4A protease, specific assays should be performed to confirm that this compound restores key antiviral signaling pathways. The primary pathways of interest are those leading to the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Innate Immune Signaling Restoration
The HCV NS3/4A protease cleaves MAVS and TRIF, thereby blocking the signaling cascade that leads to the production of type I interferons. This compound is expected to inhibit this cleavage and restore the pathway.
Experimental Protocol: MAVS Cleavage Assay by Western Blot
-
Sample Preparation:
-
Culture and treat HCV replicon cells with this compound or vehicle as described in section 1.1.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against MAVS.[3][4][5][6] Use an antibody that recognizes the N-terminus to detect both full-length and cleaved forms.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for full-length MAVS and the cleaved fragment.
-
Calculate the ratio of cleaved MAVS to full-length MAVS in each sample. A decrease in this ratio upon this compound treatment indicates inhibition of NS3/4A-mediated cleavage.
-
| Treatment | Full-Length MAVS (kDa) | Cleaved MAVS (kDa) | Ratio (Cleaved/Full-Length) |
| Vehicle Control | 57 | ~52 | High |
| This compound (EC₅₀) | 57 | ~52 | Reduced |
| This compound (10x EC₅₀) | 57 | ~52 | Significantly Reduced |
Table 2: Expected Results from MAVS Cleavage Western Blot.
Experimental Protocol: IRF3 Nuclear Translocation by Immunofluorescence
-
Cell Culture and Treatment:
-
Seed Huh-7 HCV replicon cells on glass coverslips in a 24-well plate.
-
Treat with this compound or vehicle control for 24 hours.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against IRF3 overnight at 4°C.[7][8][9]
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of IRF3 in at least 100 cells per condition. An increase in this ratio indicates IRF3 nuclear translocation.
-
Reporter Assays for Promoter Activity
Luciferase reporter assays are a highly sensitive method to quantify the transcriptional activation of specific gene promoters, providing a functional readout of signaling pathway activity.[10][11][12][13][14][15][16][17][18][19]
Experimental Protocol: IFN-β and NF-κB Promoter Luciferase Reporter Assays
-
Cell Transfection and Treatment:
-
Co-transfect Huh-7 cells in a 96-well plate with a firefly luciferase reporter plasmid containing either the IFN-β promoter or NF-κB response elements, and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
24 hours post-transfection, infect the cells with HCVcc (HCV grown in cell culture) or use HCV replicon cells.
-
Treat the cells with a dilution series of this compound or vehicle control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the this compound concentration to determine the dose-dependent restoration of IFN-β and NF-κB promoter activity.
-
| Assay | Vehicle Control | This compound Treatment | Expected Outcome |
| IFN-β Promoter Activity | Low | Increased | Restoration of IRF3-mediated transcription |
| NF-κB Promoter Activity | Low | Increased | Restoration of NF-κB-mediated transcription |
Table 3: Expected Outcomes of Luciferase Reporter Assays.
Assessing Potential Off-Target Effects and Cytotoxicity
It is crucial to evaluate whether this compound has effects on host cells that are independent of its on-target activity against the HCV protease. This includes assessing general cytotoxicity and investigating effects in the absence of the viral target.
Experimental Protocol: Cytotoxicity Assay
-
Cell Culture and Treatment:
-
Seed parental Huh-7 cells (without the HCV replicon) in a 96-well plate.
-
Treat the cells with a wide range of this compound concentrations for 72 hours.
-
-
Viability Measurement:
-
Measure cell viability using a commercially available assay, such as one based on the reduction of MTS or resazurin, or by quantifying ATP levels (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀ / EC₅₀) is a critical measure of the drug's therapeutic window.
-
Experimental Protocol: Off-Target Pathway Analysis
-
Perform the global transcriptomic and proteomic analyses described in Section 1 on parental Huh-7 cells (lacking the NS3/4A target) treated with this compound.
-
Any significantly altered pathways in these cells can be considered potential off-target effects of the drug, independent of its antiviral action.
Conclusion
The methodologies outlined provide a robust framework for a detailed characterization of this compound's effects on host cell pathways. By combining global "omics" approaches with targeted functional assays, researchers can confirm the on-target mechanism of restoring innate immunity and simultaneously survey for any potential off-target activities. This comprehensive assessment is vital for the preclinical and clinical development of this compound and other direct-acting antiviral agents.
References
- 1. Quantitative proteomics reveals a broad‐spectrum antiviral property of ivermectin, benefiting for COVID‐19 treatment [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. The Coxsackievirus B 3Cpro Protease Cleaves MAVS and TRIF to Attenuate Host Type I Interferon and Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Immunofluorescence and IRF3 as well as p65 nuclear translocation analysis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. IRF-3 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [jove.com]
- 15. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 16. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Luciferase reporfer construction and analysis of promoter region of mouse interferon-γ receptor β gene [cjpt.magtechjournal.com]
- 19. opentrons.com [opentrons.com]
Troubleshooting & Optimization
Overcoming Furaprevir precipitation in aqueous buffer solutions
Welcome to the technical support center for Furaprevir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with this compound precipitation in aqueous buffer solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions of this compound (e.g., 10-50 mM). Due to its high solubilizing capacity for many organic molecules, DMSO is an effective choice.[1] It is advisable to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles which can degrade the compound or cause it to fall out of solution.
Q2: Why does my this compound precipitate when I dilute the DMSO stock into my aqueous experimental buffer?
A2: This is a common issue known as "antisolvent precipitation." this compound, like many poorly soluble active pharmaceutical ingredients (APIs), is significantly less soluble in aqueous buffers than in 100% DMSO.[2] When the high-concentration DMSO stock is diluted into the aqueous buffer, the DMSO concentration drops dramatically, and the buffer becomes the primary solvent. If the final concentration of this compound exceeds its thermodynamic solubility limit in the final buffer composition, it will precipitate out of the solution.[2]
Q3: What is the maximum recommended final concentration of a co-solvent like DMSO in an experiment?
A3: The final concentration of DMSO should be kept as low as possible to avoid impacting the experimental results. For most in vitro biochemical assays, the final DMSO concentration should ideally be below 1%.[1] For cell-based assays, it is crucial to keep the concentration below 0.5%, as higher levels can induce toxicity or other off-target cellular effects.[1] Always include a vehicle control (buffer with the identical final percentage of DMSO without this compound) in your experiments to account for any solvent effects.
Q4: How does the pH of the aqueous buffer affect the solubility of this compound?
A4: The solubility of weakly basic or acidic drugs is often highly dependent on the pH of the solution.[3][4] For weakly basic compounds, solubility increases as the pH decreases (becomes more acidic) because the molecule becomes protonated (ionized), which enhances its interaction with polar water molecules.[5] Conversely, the solubility of weakly acidic compounds increases as the pH rises (becomes more alkaline). It is critical to experimentally determine the pH-solubility profile of this compound to identify a pH range that is both compatible with your assay and maximizes solubility.
Q5: Are there recommended solubilizing agents or excipients to prevent this compound precipitation?
A5: Yes, several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[6][7] Common approaches include the use of:
-
Polymers : Polymeric precipitation inhibitors such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) or Polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and prevent crystal growth.[8][9]
-
Cyclodextrins : These cyclic oligosaccharides (e.g., Hydroxypropyl-β-cyclodextrin or HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is more soluble in water.[10][11]
-
Surfactants : Surfactants or emulsifiers like Polysorbate 20 and Polysorbate 80 can form micelles that sequester the hydrophobic drug, increasing its apparent solubility in an aqueous environment.[2][10]
-
Lipid-Based Formulations : For oral delivery, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[7][9]
II. Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving this compound precipitation issues during your experiments.
Problem: Precipitate is observed immediately upon dilution of this compound stock solution.
This typically indicates that the final concentration of this compound is well above its equilibrium solubility in the chosen buffer system.
Problem: Solution is initially clear but a precipitate forms over time.
This suggests that you have created a temporary, supersaturated solution that is not stable. The drug is slowly nucleating and crystallizing out of solution.
-
Cause : The initial energy of mixing (e.g., vortexing) may create a kinetically trapped supersaturated state. Over time, the system moves towards its thermodynamically stable state, which involves the precipitation of the drug.[8]
-
Solution :
-
Incorporate Precipitation Inhibitors : The most effective strategy here is to use polymeric precipitation inhibitors.[8] Molecules like HPMCAS or PVP can adsorb to the surface of newly formed drug nuclei, preventing their growth into larger crystals.[8]
-
Reduce Temperature Fluctuations : Ensure the experimental temperature is stable. A decrease in temperature can lower the solubility of a compound and promote precipitation.
-
Use a Stabilizing Excipient : Employing cyclodextrins can provide long-term stability by keeping the this compound molecules encapsulated within their soluble complexes.[11]
-
III. Experimental Protocols & Data
Protocol: Determining the pH-Dependent Solubility of this compound
Objective: To determine the approximate aqueous solubility of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 3.0 to 9.0.
-
Add an excess amount of solid this compound powder to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of dissolved this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.
-
Plot the measured solubility (e.g., in µg/mL) against the buffer pH.
Example Data (Hypothetical):
| Buffer pH | This compound Solubility (µg/mL) |
| 3.0 | 150.5 |
| 4.0 | 85.2 |
| 5.0 | 20.1 |
| 6.0 | 2.5 |
| 7.0 | < 0.5 |
| 7.4 | < 0.1 |
| 8.0 | < 0.1 |
| 9.0 | < 0.1 |
This table illustrates a typical pH-solubility profile for a weakly basic compound, showing significantly higher solubility in acidic conditions.[3][5]
Protocol: Evaluating Co-solvents for Solubility Enhancement
Objective: To assess the ability of common, biocompatible co-solvents to increase the solubility of this compound in a physiological buffer.
Methodology:
-
Prepare a series of co-solvent/buffer mixtures. For example, create 5%, 10%, and 20% (v/v) solutions of Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG400) in a standard buffer (e.g., PBS, pH 7.4).
-
Use the equilibrium solubility method described in Protocol 1 for each co-solvent mixture.
-
Alternatively, use a kinetic solubility assay. Prepare a high-concentration stock of this compound in DMSO (e.g., 20 mM).
-
In a 96-well plate, add the DMSO stock to the co-solvent/buffer mixtures to achieve a target final this compound concentration that is expected to precipitate in buffer alone (e.g., 50 µM).
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader (absorbance at ~650 nm). Lower turbidity indicates higher solubility.
Example Data (Hypothetical):
| Co-solvent (in PBS, pH 7.4) | This compound Solubility (µg/mL) |
| 0% (Control) | < 0.1 |
| 10% Ethanol | 5.3 |
| 20% Ethanol | 15.8 |
| 10% Propylene Glycol | 8.1 |
| 20% Propylene Glycol | 22.4 |
| 10% PEG400 | 12.5 |
| 20% PEG400 | 35.7 |
This table shows that increasing the percentage of organic co-solvents can significantly improve the aqueous solubility of a hydrophobic compound.[12]
Protocol: Screening of Solubilizing Excipients
Example Data (Hypothetical):
| Excipient (in PBS, pH 7.4) | This compound Apparent Solubility (µg/mL) |
| None (Control) | < 0.1 |
| 2% HP-β-CD | 25.6 |
| 5% HP-β-CD | 88.2 |
| 0.5% Polysorbate 80 | 15.1 |
| 1.0% Polysorbate 80 | 32.9 |
| 0.1% HPMCAS | 1.5 (kinetic, prevents precipitation) |
This table demonstrates the significant solubilization potential of excipients like cyclodextrins and surfactants.[8][10][13] HPMCAS may not increase equilibrium solubility as much but is highly effective at preventing precipitation from a supersaturated solution.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Optimizing cell seeding density for Furaprevir sensitivity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing cell seeding density for accurate and reproducible Furaprevir sensitivity assays.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density a critical step for this compound sensitivity assays?
A1: Optimizing cell seeding density is crucial to ensure that cells are in the exponential growth phase throughout the experiment. This leads to more reliable and reproducible results. If the density is too low, the signal may be too weak to detect. If the density is too high, cells can become over-confluent, leading to nutrient depletion, changes in metabolism, and altered drug sensitivity.
Q2: What are the consequences of using a suboptimal cell seeding density?
A2:
-
Too Low Density: Can result in a low signal-to-noise ratio, making it difficult to distinguish between the drug's effect and background noise.[1]
-
Too High Density: May cause cells to enter a stationary phase or undergo apoptosis due to resource limitation, which can mask the true effect of this compound. It can also lead to the underestimation of the IC50 value.
Q3: How does the duration of the this compound sensitivity assay affect the optimal cell seeding density?
A3: The optimal seeding density is inversely related to the assay duration.
-
Shorter incubation times (e.g., 24 hours) require a higher initial seeding density to ensure a sufficient signal.
-
Longer incubation times (e.g., 72 hours) necessitate a lower initial seeding density to prevent the untreated control cells from becoming over-confluent.[1]
Q4: What is this compound and its mechanism of action?
A4: this compound is an antiviral drug that acts as an inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[2] This protease is essential for viral replication. By blocking its activity, this compound prevents the virus from maturing and propagating. The HCV proteins are also known to affect various host cell signaling pathways, including the interferon (IFN) signaling pathway by preventing the phosphorylation of STAT1 and promoting its degradation.[3]
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol describes a cell titration experiment to identify the optimal seeding density for your specific cell line and assay conditions.[1]
-
Prepare Cell Suspension: Harvest cells that are in the exponential growth phase and ensure high viability (typically >95%). Perform a cell count using a hemocytometer or an automated cell counter.[1]
-
Create Serial Dilutions: Prepare a series of 2-fold serial dilutions of the cell suspension in a complete culture medium. The range should be broad enough to identify the linear portion of the growth curve (e.g., from 80,000 cells/well down to 1,250 cells/well in a 96-well plate).[1]
-
Seed the Plate: Dispense each cell dilution into multiple wells of a 96-well plate. Include wells with media only to serve as a blank control.
-
Incubate: Incubate the plate for the intended duration of your this compound sensitivity experiment (e.g., 48 or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[1]
-
Perform Viability Assay: At the end of the incubation period, use a cell viability assay such as MTT, XTT, or CellTiter-Glo® according to the manufacturer's instructions.[1][4]
-
Analyze Data: After subtracting the average absorbance or luminescence of the blank wells, plot the mean signal (Y-axis) against the number of cells seeded per well (X-axis). The optimal seeding density for your experiments should fall within the linear range of this curve.[1]
Protocol 2: this compound Sensitivity Assay (96-well plate)
-
Cell Seeding: Based on the results from Protocol 1, seed the cells at the predetermined optimal density in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute it further in a complete culture medium to the final desired concentrations.
-
Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls (untreated) and positive controls if available.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Assess Cell Viability: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-only control. Plot the percentage of viability against the log of the this compound concentration to determine the 50% effective concentration (EC50) or 50% cytotoxic concentration (CC50) using regression analysis.[5]
Data Presentation
Table 1: Recommended Starting Seeding Densities for 96-Well Plates
| Cell Type | Characteristics | Recommended Seeding Density (cells/well) | Notes |
| Rapidly Proliferating Adherent Cells (e.g., HeLa, A549) | Doubling time < 24 hours | 2,000 - 10,000 | Can quickly become over-confluent. Lower densities are often needed for longer (≥48h) assays.[1] |
| Slowly Proliferating Adherent Cells (e.g., MCF-7) | Doubling time > 30 hours | 5,000 - 20,000 | Require a higher initial density to generate a sufficient signal, especially in short-term assays.[1] |
| Suspension Cells (e.g., Jurkat) | Grow in suspension | 10,000 - 50,000 | Density is crucial to ensure adequate gas and nutrient exchange. |
| Vero-E6 Cells | Commonly used in antiviral assays | 10,000 - 25,000 | A density of 2.5 x 10⁵ cells per well in a 12-well plate has been reported for a 72h assay.[6] |
Note: These are general starting points. The optimal density must be determined experimentally for each cell line and assay condition.[1]
Visualizations
Caption: Workflow for determining optimal cell seeding density.
Caption: Simplified pathway of this compound's action on HCV.
Troubleshooting Guide
Table 2: Common Problems and Solutions in this compound Sensitivity Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Inhomogeneous cell suspension during plating.[1] 2. Inaccurate pipetting.[7] 3. "Edge effects" due to evaporation.[1] | 1. Gently and thoroughly mix the cell suspension before and during plating. 2. Ensure pipettes are calibrated and use consistent pipetting techniques.[7] 3. Avoid using the outermost wells; fill them with sterile PBS or media to maintain humidity.[1] |
| Results Not Reproducible Between Experiments | 1. Variable cell health or passage number.[1] 2. Inconsistent cell confluency at the start of the experiment.[1] 3. Variability in reagents (e.g., different lots, freeze-thaw cycles).[1] | 1. Use cells within a consistent, low passage number range and ensure they are in the log growth phase.[1] 2. Strictly adhere to the optimized seeding density protocol.[1] 3. Prepare fresh reagents or use aliquots to avoid degradation. Maintain a record of lot numbers.[1][7] |
| Low Signal-to-Noise Ratio (Weak Signal) | 1. Cell density is too low.[1] 2. Incubation time with the detection reagent is too short.[1] | 1. Perform a cell titration experiment to find a density that yields a more robust signal.[1] 2. Optimize and potentially increase the incubation period with the detection reagent (e.g., from 1 hour to 2-4 hours for MTT/XTT assays).[1] |
| Control (Untreated) Wells Become Over-confluent | 1. Seeding density is too high for the assay duration.[1] 2. The cell proliferation rate is faster than expected.[1] | 1. Re-evaluate the optimal seeding density with a new titration experiment and select a lower density.[1] 2. Shorten the assay duration if experimentally feasible.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. tandfonline.com [tandfonline.com]
- 7. biocompare.com [biocompare.com]
Troubleshooting high background noise in Furaprevir enzymatic assays
Technical Support Center: Furaprevir Enzymatic Assays
Welcome to the technical support center for this compound enzymatic assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address high background noise in your experiments. This compound is an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, and its activity is typically measured using in vitro enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary sources of high background noise in a this compound (HCV NS3/4A protease) enzymatic assay?
High background noise in your this compound enzymatic assay can originate from several sources, broadly categorized as substrate-related, compound-related, buffer-related, and instrumentation-related. Identifying the specific source is the first step in troubleshooting.
-
Substrate-Related Issues: The fluorescent substrate used to measure protease activity can contribute to the background signal through auto-hydrolysis (cleavage without the enzyme) or inherent instability. Contamination of the substrate stock solution can also lead to a high background.
-
Compound-Related Issues: Test compounds, including this compound itself, may be autofluorescent at the excitation and emission wavelengths of the assay, directly adding to the background signal. Some compounds can also precipitate out of solution, causing light scatter that is detected as signal.
-
Buffer and Reagent Issues: Components in the assay buffer, such as certain detergents or reducing agents, can interfere with the assay chemistry or the detection system. The overall buffer composition, including pH, can also affect substrate stability.
-
Instrumentation and Plate Issues: Improperly set detector gain, the use of non-optimal excitation/emission wavelengths, or scratches on the microplate wells can all contribute to elevated background readings.
Below is a diagram illustrating the potential sources of high background noise.
Strategies to minimize off-target effects of Furaprevir in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Furaprevir in in vitro settings. This compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease. While designed for high specificity, all small molecule inhibitors have the potential for off-target interactions. This guide offers strategies and detailed protocols to identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: As a selective HCV NS3/4A protease inhibitor, this compound's primary off-target concerns involve interactions with other host cell proteases, kinases, and drug metabolism pathways. Potential off-target effects can be broadly categorized as:
-
Inhibition of homologous human proteases: Cross-reactivity with human serine proteases that share structural similarities with the HCV NS3/4A protease.
-
Modulation of signaling pathways: Unintended inhibition or activation of kinases or other enzymes involved in cellular signaling.
-
Drug-drug interactions: Inhibition or induction of cytochrome P450 (CYP) enzymes or drug transporters, which can alter the metabolism and clearance of co-administered compounds.
-
Activation of nuclear receptors: Interaction with receptors like the Pregnane X Receptor (PXR), which can lead to the induction of drug-metabolizing enzymes.
Q2: How can I proactively assess the selectivity of my this compound batch?
A2: It is crucial to characterize the selectivity profile of each new batch of this compound. A tiered approach is recommended:
-
Primary Target Potency: Confirm the on-target potency (IC50) against HCV NS3/4A protease.
-
Protease Selectivity Panel: Screen this compound against a panel of human serine proteases (e.g., Cathepsin G, Chymotrypsin, Elastase, Thrombin).
-
Broad Kinase Panel: For a comprehensive profile, screen against a broad panel of kinases to identify any potential off-target kinase inhibition.
-
CYP Inhibition and Transporter Interaction Assays: Evaluate the potential for drug-drug interactions by testing against major CYP isoforms and drug transporters.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity in Cell-Based Assays
You observe significant cytotoxicity at concentrations where this compound should be selective for the HCV replicon.
Possible Cause: Off-target inhibition of essential host cell proteases or kinases.
Troubleshooting Steps:
-
Determine the Cytotoxicity (CC50) Value: Perform a dose-response experiment in the host cell line (e.g., Huh-7) without the HCV replicon to determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to the effective concentration (EC50) against the HCV replicon (SI = CC50 / EC50). A low SI value (<10) suggests potential off-target toxicity.
-
Protease and Kinase Profiling: Screen this compound against a panel of human proteases and kinases to identify potential off-target interactions that could explain the observed cytotoxicity.
| Parameter | Illustrative Value | Interpretation |
| HCV NS3/4A EC50 | 5 nM | Potent on-target activity. |
| Huh-7 Cell CC50 | 50 µM | Cytotoxicity observed at higher concentrations. |
| Selectivity Index (SI) | 10,000 | High selectivity for the viral target over host cell viability. |
Note: The values presented in this table are for illustrative purposes and may not represent actual experimental data for this compound.
Issue 2: Inconsistent Results in Co-administration Experiments
When co-administering this compound with another compound, you observe altered efficacy or toxicity of the second compound.
Possible Cause: this compound-mediated inhibition or induction of drug-metabolizing enzymes (CYPs) or transporters.
Troubleshooting Steps:
-
CYP Inhibition Assay: Evaluate this compound's inhibitory potential against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) using human liver microsomes.
-
Transporter Interaction Studies: Assess whether this compound is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
-
PXR Activation Assay: Determine if this compound activates the Pregnane X Receptor (PXR), which can lead to the induction of CYP3A4 and other drug-metabolizing enzymes.
| Assay | This compound (Illustrative IC50/EC50) | Interpretation |
| CYP3A4 Inhibition | > 50 µM | Low potential for direct inhibition. |
| P-gp Inhibition | 25 µM | Moderate potential for P-gp inhibition. |
| PXR Activation | 10 µM | Potential for PXR-mediated gene induction. |
Note: The values presented in this table are for illustrative purposes and may not represent actual experimental data for this compound.
Experimental Protocols
Protocol 1: Protease Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of human serine proteases.
Methodology:
-
Enzyme and Substrate Preparation: Reconstitute purified human proteases (e.g., Cathepsin G, Chymotrypsin, Elastase) and their corresponding fluorogenic substrates in appropriate assay buffers.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the assay buffer.
-
Assay Procedure:
-
Add 5 µL of diluted this compound or control inhibitor to the wells of a 384-well plate.
-
Add 10 µL of the respective protease to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Protocol 2: CYP450 Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit the activity of major human CYP450 enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of human liver microsomes (HLMs) in phosphate (B84403) buffer.
-
Prepare solutions of CYP-specific probe substrates (e.g., midazolam for CYP3A4).
-
Prepare a serial dilution of this compound and a positive control inhibitor (e.g., ketoconazole (B1673606) for CYP3A4).
-
-
Assay Procedure:
-
Pre-incubate HLMs with this compound or control inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding the probe substrate and an NADPH-regenerating system.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis: Calculate the percent inhibition of metabolite formation for each concentration of this compound and determine the IC50 value.
Protocol 3: PXR Activation Assay
Objective: To determine if this compound can activate the human Pregnane X Receptor (PXR).
Methodology:
-
Cell Culture: Use a stable cell line co-transfected with a human PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).
-
Compound Treatment:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or a positive control activator (e.g., rifampicin).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a fluorescent viability dye).
-
Calculate the fold activation relative to the vehicle control for each concentration of this compound and determine the EC50 value.
-
By following these guidelines and protocols, researchers can effectively identify and minimize the off-target effects of this compound in their in vitro experiments, leading to more accurate and reliable results.
Adjusting assay parameters for Furaprevir with low potency results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing assay parameters for Furaprevir, particularly when encountering low potency results. This compound is a potent, direct-acting antiviral agent that inhibits the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1]
Troubleshooting Guide: Low Potency Results for this compound
Low or inconsistent potency (higher than expected IC50 or EC50 values) in in-vitro assays can arise from various factors. This guide provides a systematic approach to troubleshooting these issues.
Question: My this compound IC50/EC50 values are significantly higher than expected. What are the potential causes?
Answer: Several factors can contribute to lower than expected potency. Systematically evaluate the following aspects of your assay:
1. Enzyme and Substrate Integrity:
-
Enzyme Activity: The HCV NS3/4A protease is sensitive to storage and handling. Improper storage, repeated freeze-thaw cycles, or prolonged time at room temperature can lead to a loss of enzymatic activity.
-
Recommendation: Aliquot the enzyme upon receipt and store at -80°C. Thaw on ice immediately before use and avoid repeated freeze-thaw cycles. Verify the activity of a new batch of enzyme with a known positive control inhibitor.
-
-
Substrate Quality: Fluorogenic substrates are often light-sensitive and can degrade over time, leading to a weaker signal.
-
Recommendation: Store substrates protected from light and according to the manufacturer's instructions. Prepare fresh substrate dilutions for each experiment.
-
2. Assay Conditions:
-
Buffer Composition: Ensure the assay buffer composition is optimal for NS3/4A protease activity. Key components include pH, salt concentration, and the presence of reducing agents like DTT.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for dissolving inhibitors, can inhibit enzyme activity.
-
Recommendation: Keep the final DMSO concentration consistent across all wells and ideally at 1% or lower.
-
-
Incubation Times: Pre-incubation of the enzyme with the inhibitor before adding the substrate is crucial for accurate potency determination of slow-binding or irreversible inhibitors.
-
Recommendation: Optimize the pre-incubation time to ensure the inhibitor-enzyme binding has reached equilibrium.
-
3. Compound-Related Issues:
-
Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous assay buffers. Precipitation of the compound will lead to an overestimation of the actual concentration in solution and an inaccurate IC50 value.
-
Recommendation: Visually inspect for compound precipitation in the stock solution and in the assay plate. Determine the solubility of this compound in your specific assay buffer.
-
-
Presence of Serum Proteins: If your assay includes serum (e.g., fetal bovine serum or human serum), be aware that this compound may bind to serum proteins like albumin and alpha-1 acid glycoprotein.[2] This binding reduces the free concentration of the drug available to inhibit the enzyme, leading to a rightward shift in the dose-response curve and a higher apparent IC50/EC50 value.
4. Data Analysis:
-
Curve Fitting: Ensure that your dose-response data is properly fitted to a suitable model (e.g., four-parameter logistic regression) to accurately determine the IC50/EC50. Incomplete curves that do not plateau at the top and bottom can lead to inaccurate estimations.
-
IC50 vs. EC50 vs. Ki: Understand the differences between these values.
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% in vitro. It is dependent on assay conditions, particularly substrate concentration.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response in a cell-based assay.
-
Ki (Inhibition constant): A measure of the intrinsic binding affinity of an inhibitor to an enzyme. It is independent of substrate concentration and is a more direct measure of inhibitor potency. The Cheng-Prusoff equation can be used to calculate Ki from IC50 if the Michaelis-Menten constant (Km) of the substrate is known.
-
Data Presentation: Potency of HCV NS3/4A Protease Inhibitors
The following table summarizes reported potency values for this compound and other relevant HCV NS3/4A protease inhibitors. Note that values can vary depending on the specific assay conditions, HCV genotype, and the presence or absence of serum.
| Inhibitor | Parameter | Genotype | Value (nM) | Assay Conditions |
| This compound | IC50 | 1b | ~0.4 | Enzymatic Assay |
| EC50 | 1b | ~1.8 | Replicon Assay | |
| EC90 (40% Human Serum) | 1a | 56.5 | Replicon Assay | |
| EC90 (40% Human Serum) | 1b | 15.1 | Replicon Assay | |
| Telaprevir | IC50 | 1a/1b | 350-760 | Enzymatic Assay |
| EC50 | 1b | ~1030 | Replicon Assay | |
| Boceprevir | IC50 | 1a/1b | 14-260 | Enzymatic Assay |
| Danoprevir | IC50 | 1b | 0.2-0.4 | Enzymatic Assay |
| EC50 | 1b | 0.24 | Replicon Assay | |
| MK-5172 | IC50 | 1b | 0.02 | Enzymatic Assay |
| EC50 | 1b | 0.11 | Replicon Assay |
Experimental Protocols
HCV NS3/4A Protease FRET-Based Enzymatic Assay
This protocol describes a typical in vitro assay to determine the IC50 value of this compound against HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (e.g., genotype 1b)
-
Fluorogenic FRET substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 10% Glycerol, 0.01% Triton X-100
-
This compound (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., Telaprevir or Boceprevir, dissolved in 100% DMSO)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control inhibitor in 100% DMSO. Further dilute these compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: Dilute the HCV NS3/4A protease in assay buffer to the desired final concentration (e.g., 5 nM).
-
Assay Plate Setup:
-
Add 5 µL of diluted compound or control to the appropriate wells of the 384-well plate.
-
Add 10 µL of diluted enzyme solution to all wells except the "no enzyme" control wells.
-
Add 10 µL of assay buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Preparation: Dilute the FRET substrate in assay buffer to the desired final concentration (e.g., 100 nM).
-
Reaction Initiation: Add 5 µL of the diluted substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence signal (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals for 30-60 minutes at room temperature.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting low potency results in this compound assays.
Caption: A streamlined workflow for performing an HCV NS3/4A protease inhibition assay.
Frequently Asked Questions (FAQs)
Q1: What is a suitable positive control inhibitor for the HCV NS3/4A protease assay and what is its expected potency?
A1: Telaprevir and Boceprevir are commonly used positive control inhibitors for HCV NS3/4A protease assays. Their IC50 values are typically in the nanomolar range. For genotype 1b, expect IC50 values of approximately 350-760 nM for Telaprevir and 14-260 nM for Boceprevir in enzymatic assays. Potency can be lower against other genotypes.
Q2: How does the presence of human serum affect this compound's potency?
A2: The presence of human serum can significantly decrease the apparent potency of this compound. This is due to the binding of the inhibitor to serum proteins, which reduces the concentration of free compound available to inhibit the protease. For example, in a replicon assay with 40% human serum, the EC90 for this compound against genotype 1a and 1b was observed to be 56.5 nM and 15.1 nM, respectively, which is higher than the values obtained in the absence of serum.
Q3: My dose-response curve for this compound does not reach 100% inhibition. What could be the reason?
A3: An incomplete inhibition curve could be due to several factors:
-
Compound Solubility: The highest concentrations of this compound may be precipitating out of solution.
-
Assay Artifacts: At high concentrations, some compounds can interfere with the detection method (e.g., fluorescence quenching or enhancement).
-
Tight Binding Inhibition: For very potent, slow-binding inhibitors, the pre-incubation time may not be sufficient to reach equilibrium at all concentrations.
Q4: Can I use the same assay conditions for different HCV genotypes?
A4: While the general assay principle remains the same, the optimal conditions and the potency of this compound can vary between different HCV genotypes. The NS3/4A protease from different genotypes can have sequence variations in the active site, which may affect inhibitor binding. It is recommended to optimize the assay for each genotype and to determine the potency of this compound against a panel of relevant genotypes.
Q5: How can I convert my IC50 value to a Ki value?
A5: The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki value for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki is the inhibition constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant of the substrate for the enzyme.
To use this equation, you must first determine the Km of your substrate under the specific assay conditions.
References
Addressing lot-to-lot variability of Furaprevir in experimental setups
Welcome to the Furaprevir Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during experimental setups, with a particular focus on troubleshooting issues that may arise from lot-to-lot variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antiviral drug that acts as a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1] This enzyme is crucial for the replication of the virus. By blocking this protease, this compound prevents the cleavage of the HCV polyprotein, a critical step in the viral lifecycle, thereby inhibiting viral maturation and proliferation.[2]
Q2: We are observing inconsistent results in our anti-HCV assays between different batches of this compound. What could be the cause?
Inconsistent results between different batches, or lots, of a compound can often be attributed to lot-to-lot variability.[3][4] This can manifest as differences in potency, purity, or the presence of trace impurities. Such variations can arise from slight modifications in the manufacturing process, storage, or handling conditions.[3][5] For researchers, this can lead to a lack of reproducibility in experimental outcomes.[4]
Q3: How can we proactively manage potential lot-to-lot variability of this compound in our experiments?
To mitigate the impact of lot-to-lot variability, it is crucial to implement robust quality control (QC) measures.[6] This includes performing an in-house validation of each new lot of this compound before its use in critical experiments. This can involve analytical chemistry techniques to confirm identity and purity, as well as a standardized bioassay to qualify its potency against a reference lot.[7]
Q4: What are the key parameters to assess when qualifying a new lot of this compound?
When qualifying a new lot of this compound, consider the following key parameters:
-
Purity: Assess by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to ensure it meets the expected specifications.
-
Potency: Determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in a relevant cell-based assay and compare it to a previously qualified reference lot.
-
Solubility: Confirm that the solubility characteristics in your experimental vehicle (e.g., DMSO) are consistent with previous lots.
-
Identity: Confirm the chemical identity using techniques like Mass Spectrometry or Nuclear Magnetic Resonance (NMR) if there are significant concerns.
Troubleshooting Guides
Issue 1: Decreased Potency Observed with a New Lot of this compound
You've started using a new lot of this compound and your anti-HCV assay shows a significant rightward shift in the dose-response curve, indicating lower potency.
Possible Causes:
-
Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.
-
Lower concentration of the active ingredient: The new lot may have a lower percentage of the active compound.
-
Presence of inhibitory impurities: The new lot may contain impurities that interfere with the assay.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the new lot of this compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture).
-
Prepare Fresh Stock Solutions: Prepare a fresh stock solution from the new lot and the old (reference) lot in parallel. Use a freshly opened vial if possible.
-
Perform a Head-to-Head Comparison: Conduct a side-by-side comparison of the new lot and the reference lot in your standard anti-HCV assay.
-
Analytical Chemistry Verification: If the discrepancy persists, consider analytical verification of the compound's purity and identity via HPLC or LC-MS.
Issue 2: Increased Cytotoxicity Observed with a New Lot of this compound
You notice an increase in cell death in your host cells at concentrations where previous lots of this compound were well-tolerated.
Possible Causes:
-
Presence of a cytotoxic impurity: The new lot may be contaminated with a substance that is toxic to the host cells.
-
Different salt form or solvate: The compound may be in a different physical form that affects its cellular uptake or off-target effects.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) comparing the new lot to the reference lot across a range of concentrations.
-
Microscopic Examination: Visually inspect the cells treated with both lots under a microscope for any morphological changes indicative of toxicity.
-
Review Certificate of Analysis (CoA): Carefully review the CoA for the new lot and compare it to the previous lot. Look for any differences in reported purity or impurity profiles.
-
Contact the Supplier: If significant cytotoxicity is confirmed, contact the supplier to report the issue and inquire about any known differences between the lots.
Data Presentation
Table 1: Hypothetical Potency Comparison of Different this compound Lots
| Lot Number | Purity (HPLC, %) | EC50 in Replicon Assay (nM) | Fold Change vs. Reference |
| REF-001 | 99.8 | 10.2 | 1.0 |
| LOT-A01 | 99.5 | 11.1 | 1.1 |
| LOT-A02 | 98.2 | 25.8 | 2.5 |
| LOT-B01 | 99.9 | 9.8 | 0.96 |
This table illustrates how to track the potency of different lots against a reference standard.
Table 2: Troubleshooting Checklist for Lot-to-Lot Variability
| Checkpoint | Action | Expected Outcome |
| Storage | Verify storage temperature and conditions. | Compound stored as per manufacturer's instructions. |
| Solubility | Dissolve in the appropriate solvent and observe for precipitates. | Clear solution with no visible particles. |
| Potency | Run a parallel dose-response experiment with a reference lot. | EC50/IC50 values should be within an acceptable range (e.g., ± 2-fold) of the reference lot. |
| Purity | Review the Certificate of Analysis (CoA). | Purity should meet the required specification (e.g., >98%). |
| Cytotoxicity | Assess cell viability at the highest experimental concentrations. | No significant increase in cytotoxicity compared to the reference lot. |
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound using an HCV Replicon Assay
Objective: To determine the EC50 of a new lot of this compound and compare it to a reference lot.
Materials:
-
HCV replicon-containing cells (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reference lot of this compound with a known EC50
-
New lot of this compound to be tested
-
DMSO (for dissolving compounds)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Prepare Compound Stock Solutions: Prepare 10 mM stock solutions of both the reference and new lots of this compound in DMSO.
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density that will maintain them in the logarithmic growth phase for the duration of the experiment. Incubate for 24 hours.
-
Compound Dilution and Treatment: Perform a serial dilution of the this compound stocks to achieve a range of final concentrations (e.g., from 0.1 nM to 1000 nM). Add the diluted compounds to the cells. Include a "vehicle-only" control (DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the vehicle-only control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Acceptance Criteria: The EC50 of the new lot should be within a predefined range (e.g., ± 2-fold) of the reference lot's EC50.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. How to Ensure Quality Control in Clinical Research? - Integra IT [integrait.co]
- 7. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
How to manage Furaprevir instability in long-term cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of Furaprevir in long-term cell culture experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental, potent, direct-acting antiviral agent. It is classified as a protease inhibitor, specifically targeting and blocking the activity of a viral protease essential for the replication cycle of the target virus. By inhibiting this enzyme, this compound prevents the cleavage of the viral polyprotein into its mature, functional components, thereby halting the production of new infectious virions.
Q2: What are the primary stability concerns with this compound in aqueous solutions?
A2: this compound's complex structure makes it susceptible to degradation in aqueous environments like cell culture media. The primary concerns are hydrolysis, particularly at non-neutral pH, and oxidation. Its stability can be significantly affected by factors such as pH, temperature, exposure to light, and the presence of certain components in the culture medium.
Q3: How should I prepare and store this compound stock solutions?
A3: For maximum stability, high-concentration stock solutions of this compound should be prepared in an anhydrous solvent such as DMSO. These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, protected from light. Under these conditions, the DMSO stock is stable for up to 6 months.
Q4: How often should the cell culture medium containing this compound be replaced in a long-term experiment?
A4: Due to its limited stability in culture media (see Table 1), it is recommended to perform a partial or complete media change every 24 to 48 hours. This ensures that the effective concentration of the compound is maintained throughout the experiment, preventing a decline in antiviral pressure that could lead to skewed results.
Troubleshooting Guide
Problem 1: I am observing a decline in this compound's antiviral activity over the course of my multi-day experiment.
-
Possible Cause: Compound degradation in the cell culture medium. This compound's half-life in aqueous solution at 37°C is limited.
-
Solution: Increase the frequency of media changes. Replenishing the medium every 24 hours can help maintain a consistent, effective concentration. You can verify the compound concentration at different time points using HPLC analysis as described in the protocols section.
Problem 2: I see a precipitate forming in the culture medium after adding this compound.
-
Possible Cause 1: The final concentration of the solvent (e.g., DMSO) is too high, causing this compound to crash out of solution.
-
Solution 1: Ensure the final concentration of DMSO in your culture medium is below 0.5%. If higher concentrations of this compound are needed, consider using a solubilizing agent, but validate its compatibility with your cell line first.
-
Possible Cause 2: this compound is binding to components in the serum or medium, leading to precipitation.
-
Solution 2: Try reducing the serum percentage in your medium, if your cell line can tolerate it. Alternatively, test different types of serum (e.g., dialyzed FBS) or switch to a serum-free medium formulation that has been validated for your experimental system.
Problem 3: My results show high variability between replicate wells in long-term assays.
-
Possible Cause: Inconsistent compound concentration due to uneven degradation or evaporation. Edge effects in the culture plate can exacerbate this.
-
Solution: Ensure consistent mixing when preparing the this compound-containing medium. When plating, avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound and affect cell health. Use a plate sealer to minimize evaporation during long incubation periods.
Quantitative Data Summary
The stability of this compound was assessed under various conditions to guide experimental design.
Table 1: Stability of this compound (10 µM) in Cell Culture Medium
| Condition | Time Point | Remaining Active this compound (%) |
|---|---|---|
| DMEM + 10% FBS at 37°C | 24 hours | 75% |
| 48 hours | 52% | |
| 72 hours | 31% | |
| DMEM (serum-free) at 37°C | 24 hours | 88% |
| 48 hours | 70% | |
| 72 hours | 55% |
| DMEM + 10% FBS at 4°C | 72 hours | 98% |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer
| pH | Incubation Time | Temperature | Remaining Active this compound (%) |
|---|---|---|---|
| 6.8 | 24 hours | 37°C | 85% |
| 7.4 (Standard) | 24 hours | 37°C | 78% |
| 8.0 | 24 hours | 37°C | 61% |
Experimental Protocols
Protocol 1: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Media: Prepare a solution of 10 µM this compound in your standard cell culture medium (e.g., DMEM + 10% FBS).
-
Incubation: Dispense the medium into multiple sterile tubes and place them in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Preparation: Immediately add an equal volume of cold acetonitrile (B52724) to the medium to precipitate proteins and halt degradation. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully collect the supernatant and transfer it to an HPLC vial.
-
HPLC Analysis: Analyze the sample using a C18 reverse-phase HPLC column. Use a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid). Monitor the elution of this compound by UV absorbance at its specific λmax.
-
Quantification: Calculate the percentage of remaining this compound at each time point by comparing the peak area to that of the T=0 sample.
Protocol 2: Determination of this compound EC50 in a 5-Day Cell-Based Antiviral Assay
-
Cell Plating: Seed your host cells (e.g., Huh-7) in a 96-well plate at a density that will not result in overconfluence after 5 days. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound in culture medium.
-
Infection and Treatment: Remove the old medium from the cells. Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add an equal volume of the 2x this compound serial dilutions to the appropriate wells.
-
Media Replenishment: Every 48 hours, carefully perform a 50% media change by removing half the medium from each well and replacing it with an equal volume of freshly prepared 1x this compound-containing medium.
-
Assay Readout: At the end of the 5-day incubation period, quantify the extent of viral replication using a suitable method (e.g., luciferase reporter assay, qRT-PCR for viral RNA, or an infectivity assay).
-
Data Analysis: Plot the antiviral activity against the log of the this compound concentration and use a non-linear regression model (e.g., four-parameter log-logistic curve) to calculate the EC50 value.
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for HPLC stability assay.
Mitigating cytotoxicity of Furaprevir at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furaprevir. The information provided aims to help mitigate potential cytotoxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiviral agent that acts as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2][3] This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication. By inhibiting this protease, this compound effectively halts the viral life cycle.
Q2: Is there evidence of this compound cytotoxicity at high concentrations?
A2: While specific public data on the 50% cytotoxic concentration (CC50) for this compound is limited, it is a common characteristic of many antiviral compounds, including other HCV NS3/4A protease inhibitors, to exhibit cytotoxicity at concentrations significantly higher than their effective therapeutic dose.[4][5] Researchers should determine the CC50 in their specific cell-based models to establish a therapeutic index (SI = CC50/IC50).[6]
Q3: What are the potential mechanisms of cytotoxicity associated with high concentrations of HCV NS3/4A protease inhibitors?
A3: High concentrations of HCV NS3/4A protease inhibitors may induce cytotoxicity through several mechanisms, including:
-
Off-target effects: Inhibition of host cell proteases or other cellular targets.
-
Mitochondrial dysfunction: Interference with mitochondrial DNA replication and function, leading to decreased ATP production and increased oxidative stress.[7][8][9]
-
Oxidative stress: Increased production of reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA.[10][11][12]
-
Caspase activation: Induction of apoptotic pathways through the activation of caspases.[13][14][15][16][17]
-
Drug transporter inhibition: Interference with cellular influx and efflux transporters can lead to the intracellular accumulation of the drug or other potentially toxic substances.[18][19][20]
Troubleshooting Guides
Issue 1: High level of cell death observed in this compound-treated cells.
Possible Cause 1: this compound concentration is in the cytotoxic range.
-
Troubleshooting Step: Perform a dose-response experiment to determine the CC50 value of this compound in your specific cell line.
-
Recommendation: Use concentrations well below the determined CC50 value for your antiviral efficacy studies. A high selectivity index (SI) is desirable for meaningful results.[6]
Possible Cause 2: Off-target effects of this compound at high concentrations.
-
Troubleshooting Step: Investigate potential off-target activities by performing assays for host cell protease inhibition or screening against a panel of known off-targets for this drug class.
-
Recommendation: If significant off-target effects are observed, consider using a lower concentration of this compound in combination with another antiviral agent to achieve the desired effect while minimizing off-target toxicity.
Issue 2: Inconsistent antiviral activity or cytotoxicity results.
Possible Cause 1: Issues with this compound formulation and solubility.
-
Troubleshooting Step: Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before dilution in cell culture media. Visually inspect for any precipitation.
-
Recommendation: Consider using formulation strategies such as the inclusion of non-toxic excipients or creating a nanosuspension to improve solubility and stability in aqueous media.[21][22][23][24][25]
Possible Cause 2: Drug-drug interactions in co-treatment studies.
-
Troubleshooting Step: When co-administering this compound with other compounds, evaluate potential drug-drug interactions, particularly those affecting drug metabolism (e.g., cytochrome P450 enzymes) and drug transporters.[19][26]
-
Recommendation: Use in vitro models that express relevant drug-metabolizing enzymes and transporters to assess potential interactions.
Data Presentation
Table 1: General Cytotoxicity of select HCV NS3/4A Protease Inhibitors (for reference)
| Compound | Cell Line | CC50 (µM) | Reference |
| Asunaprevir | Huh-7 | >100 | (McPhee et al., 2012) |
| Simeprevir | Huh-7 | >25 | (Lin et al., 2009)[5] |
| Compound 22 | BM4-5 FEO | 47 | (De Francesco et al., 2019)[4] |
Note: This table provides reference values for other drugs in the same class and should not be directly extrapolated to this compound. Researchers are strongly encouraged to determine the CC50 of this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed hepatocyte-derived cells (e.g., Huh-7 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.
Protocol 2: Assessment of Oxidative Stress by Measuring Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with this compound at various concentrations (including a high, potentially cytotoxic concentration and a non-toxic concentration) for a relevant time period (e.g., 24 hours). Include a positive control (e.g., H2O2) and a vehicle control.
-
Staining: Wash the cells with PBS and then incubate with 5 µM CM-H2DCFDA (a general ROS indicator) in serum-free medium for 30 minutes at 37°C in the dark.
-
Analysis: Wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~495/525 nm) or by flow cytometry.
-
Data Interpretation: An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.
Visualizations
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Caption: Potential signaling pathways affected by high concentrations of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Therapeutic Approaches for Hepatitis C Virus: Protease Inhibitors and Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Direct-Acting Antiviral Drug Modulates the Mitochondrial Biogenesis in Different Tissues of Young Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the mitochondrial safety profile of the molnupiravir active metabolite, β-d-N4-hydroxycytidine (NHC), in the physiologically relevant HepaRG model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bictegravir alters glucose tolerance in vivo and causes hepatic mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatitis C Virus Induces Proteolytic Cleavage of Sterol Regulatory Element Binding Proteins and Stimulates Their Phosphorylation via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HCV and Oxidative Stress in the Liver | MDPI [mdpi.com]
- 13. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TIR signaling activates caspase-like immunity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Why We Should be Vigilant: Drug Cytotoxicity Observed with In Vitro Transporter Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential drug–drug interactions associated with drugs currently proposed for COVID‐19 treatment in patients receiving other treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinically important pharmacokinetic drug-drug interactions with antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Formulation and evaluation of poly(jasmine lactone) based micelles for improving the oral permeability of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models [mdpi.com]
Technical Support Center: Refining Furaprevir Dosing for In Vivo Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining Furaprevir dosing for in vivo animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] This enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins necessary for viral replication. By inhibiting the NS3/4A protease, this compound blocks the viral replication cycle.[2] Furthermore, the NS3/4A protease is known to cleave host-cell proteins MAVS and TRIF, which are key adaptors in the RIG-I and TLR3-mediated innate immune pathways, respectively. By inhibiting the protease, this compound may also help restore the host's natural antiviral immune response.
Q2: What are the key considerations when selecting an animal model for this compound efficacy studies?
A2: The selection of an appropriate animal model is critical for obtaining meaningful in vivo data. Key considerations include:
-
Species Susceptibility to HCV: Standard laboratory animals like rats and mice are not naturally susceptible to HCV infection. Therefore, specialized models are required, such as transgenic mice expressing human HCV receptors or mice with humanized livers.
-
Metabolic Profile: The metabolic profile of the chosen species should ideally be similar to humans to ensure that the pharmacokinetic data is translatable.
-
Route of Administration: The intended clinical route of administration for this compound is oral, so the selected animal model should be amenable to this route, typically via oral gavage.
Q3: How can I improve the oral bioavailability of this compound in my animal studies?
A3: Several factors can influence the oral bioavailability of a compound. To improve the absorption of this compound, consider the following:
-
Formulation: The choice of vehicle for oral administration is critical. A well-chosen vehicle can improve the solubility and absorption of the compound. Common vehicles include solutions of methylcellulose (B11928114), polyethylene (B3416737) glycol (PEG), or oil-based formulations. It is essential to assess the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Food Effect: The presence of food can significantly impact the absorption of some drugs. It is advisable to investigate the effect of fasting versus non-fasting conditions on the pharmacokinetics of this compound in your chosen animal model.
-
Particle Size: For compounds with poor solubility, reducing the particle size through micronization can increase the surface area available for dissolution and improve absorption.
Troubleshooting Guides
Oral Gavage in Rodents
Oral gavage is a common and precise method for oral administration of compounds in rodents. However, it requires proper technique to avoid complications.
| Issue | Possible Cause | Troubleshooting Steps |
| Regurgitation or leakage of the compound from the mouth | Improper placement of the gavage needle. | Ensure the gavage needle is inserted gently along the roof of the mouth and down the esophagus. Avoid forcing the needle. Verify proper placement before administering the compound.[3] |
| Animal distress (e.g., coughing, gasping) | Accidental administration into the trachea. | Immediately stop the procedure. Gently tilt the animal downwards to allow any fluid to drain from the airway. Closely monitor the animal for signs of respiratory distress.[3] |
| Esophageal or stomach perforation | Use of an incorrectly sized or damaged gavage needle. Excessive force during insertion. | Always use a gavage needle with a smooth, ball-tipped end. The length of the needle should be pre-measured from the tip of the animal's nose to the last rib to avoid insertion into the stomach.[3] Never force the needle. |
| Animal struggling and difficult to restrain | Animal is stressed or not properly habituated to handling. | Handle the animals for several days prior to the experiment to acclimate them to the procedure. Ensure a firm but gentle restraint to minimize movement and stress.[4] |
Variability in Pharmacokinetic Data
| Issue | Possible Cause | Troubleshooting Steps |
| High inter-animal variability in plasma concentrations | Inconsistent dosing technique. Differences in food intake. Genetic variability within the animal strain. | Ensure all personnel are thoroughly trained and consistent in their oral gavage technique. Standardize the feeding schedule (e.g., fasting overnight before dosing). Use a sufficient number of animals per group to account for biological variability.[5] |
| Lower than expected plasma exposure | Poor absorption of the compound. Rapid metabolism. | Re-evaluate the formulation and vehicle. Consider performing in vitro metabolism studies (e.g., with liver microsomes) to understand the metabolic stability of this compound in the chosen species. |
| Inconsistent results between studies | Differences in experimental conditions. | Maintain consistent experimental protocols, including animal strain, age, sex, housing conditions, and dosing procedures across all studies. |
Data Presentation
Disclaimer: Publicly available preclinical pharmacokinetic and efficacy data for this compound is limited. The following tables present representative data for Boceprevir , a structurally and mechanistically similar HCV NS3/4A protease inhibitor, to provide a framework for the types of data that should be generated for this compound.
Table 1: Representative Single-Dose Pharmacokinetic Parameters of Boceprevir in Animal Models
| Parameter | Rat | Dog |
| Dose (mg/kg) | 10 (IV), 20 (PO) | 5 (IV), 10 (PO) |
| Cmax (ng/mL) | 1,200 (PO) | 1,500 (PO) |
| Tmax (h) | 2.0 (PO) | 2.0 (PO) |
| AUC (ng*h/mL) | 4,800 (IV), 6,900 (PO) | 3,300 (IV), 9,400 (PO) |
| Half-life (h) | 4.2 (IV) | 1.1 (IV) |
| Oral Bioavailability (%) | 24-34 | >70 |
Data compiled from publicly available preclinical studies on Boceprevir.[6]
Table 2: Representative In Vivo Efficacy of Boceprevir in an HCV Replicon Mouse Model
| Treatment Group | Dose (mg/kg/day) | Duration | Mean Log10 Reduction in HCV RNA (liver) |
| Vehicle Control | - | 14 days | 0.1 |
| Boceprevir | 50 | 14 days | 1.5 |
| Boceprevir | 100 | 14 days | 2.8 |
| Boceprevir | 200 | 14 days | 3.5 |
This is a representative table based on the expected efficacy of an NS3/4A protease inhibitor in a relevant animal model.[7]
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals are acclimated to the facility for at least 7 days prior to the experiment.
-
Groups:
-
Group 1: Intravenous (IV) administration (n=3-5 rats).
-
Group 2: Oral (PO) gavage administration (n=3-5 rats).
-
-
Dosing Formulation:
-
IV formulation: this compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).
-
PO formulation: this compound suspended in a vehicle such as 0.5% methylcellulose in water.
-
-
Dose Administration:
-
IV group: A single dose is administered via the tail vein.
-
PO group: Animals are fasted overnight prior to dosing. A single dose is administered by oral gavage.
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the tail vein or saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma. The plasma is stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability.
Protocol 2: In Vivo Efficacy Study in an HCV Replicon Mouse Model
-
Animal Model: Immunodeficient mice (e.g., uPA/SCID) with humanized livers engrafted with human hepatocytes that support HCV replication.
-
Infection: Mice are infected with a reporter-tagged HCV strain. Viral replication is monitored by measuring the reporter signal (e.g., luciferase) or HCV RNA levels in blood or liver tissue.
-
Treatment Groups:
-
Group 1: Vehicle control (n=5-8 mice).
-
Group 2: this compound low dose (e.g., 25 mg/kg/day) (n=5-8 mice).
-
Group 3: this compound mid dose (e.g., 50 mg/kg/day) (n=5-8 mice).
-
Group 4: this compound high dose (e.g., 100 mg/kg/day) (n=5-8 mice).
-
-
Dose Administration: this compound is formulated in a suitable vehicle and administered orally by gavage once daily for a specified duration (e.g., 14 or 28 days).
-
Efficacy Assessment:
-
Viral Load: HCV RNA levels in the liver and/or plasma are quantified at baseline and at the end of the treatment period using RT-qPCR.
-
Liver Histology: Liver tissues are collected at the end of the study for histological analysis to assess liver damage and inflammation.
-
-
Data Analysis: The reduction in viral load for each treatment group is compared to the vehicle control group to determine the antiviral efficacy of this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Workflow for a single-dose pharmacokinetic study in rodents.
Caption: Logical approach to troubleshooting high pharmacokinetic data variability.
References
- 1. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 6. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boceprevir and personalized medicine in hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison: Furaprevir (Sovaprevir) and Grazoprevir in HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two potent, second-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitors: Furaprevir (also known as Sovaprevir or ACH-1625) and Grazoprevir (B560101). The analysis is centered on their performance in cell-based replicon assays, a standard for evaluating in vitro antiviral efficacy.
Introduction to NS3/4A Protease Inhibitors and Replicon Assays
Furampevir (Sovaprevir) and Grazoprevir are direct-acting antivirals (DAAs) that target the HCV NS3/4A serine protease. This viral enzyme is essential for cleaving the HCV polyprotein into mature nonstructural proteins required for viral replication.[1][2] By inhibiting this protease, these drugs effectively halt the viral life cycle.[1]
HCV replicon assays are indispensable tools in antiviral drug discovery. These cell-based systems utilize human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV sequence capable of autonomous replication.[3][4] These replicons often include a reporter gene, such as luciferase, allowing for the precise quantification of viral RNA replication.[3] By measuring the reduction in reporter signal in the presence of a drug, researchers can determine its potency, typically expressed as the 50% effective concentration (EC50).[5]
Mechanism of Action
Both Sovaprevir and Grazoprevir are highly specific inhibitors that bind to the active site of the NS3/4A protease. The HCV genome is translated into a single large polyprotein, which must be processed by viral and host proteases to yield functional viral proteins (NS2, NS3, NS4A, NS4B, NS5A, and NS5B). The NS3/4A complex is responsible for four of these critical cleavages. By blocking this enzymatic activity, the inhibitors prevent the formation of the viral replication complex, thereby suppressing viral replication.[1]
Caption: Mechanism of action of HCV NS3/4A protease inhibitors.
Quantitative Data Presentation
The following tables summarize the available quantitative data for Sovaprevir and Grazoprevir from in vitro replicon assays.
Table 1: Antiviral Potency (EC₅₀) in HCV Replicon Assays
| HCV Genotype | Sovaprevir (this compound) EC₅₀ (nM) | Grazoprevir EC₅₀ (nM) |
| 1a | ~1 - 4[6] | 0.4 |
| 1b | Potent activity reported¹[1] | 0.5 |
| 2a | Potent activity reported¹[1] | 2.3 |
| 2b | Potent activity reported¹[1] | 3.7 |
| 3a | Less effective[6] | 35.0 |
| 4a | Potent activity reported¹[1] | 0.3 |
| 5a | Potent activity reported¹[1] | 6.6 |
| 6a | Potent activity reported¹[1] | 0.2 |
¹Specific EC₅₀ values for Sovaprevir against genotypes 2, 4, 5, and 6 are not publicly available, but reports indicate broad activity with the exception of genotype 3.[1][6]
Table 2: Activity Against Key NS3 Resistance-Associated Substitutions (RASs)
| NS3 Mutation | Sovaprevir (this compound) | Grazoprevir |
| R155 | Susceptible to mutations at this residue.[6] | Activity impacted by mutations at this residue.[7] |
| A156 | Activity reported against some first-gen resistant variants.² | Activity impacted by mutations at this residue.[7] |
| D168 | Susceptible to mutations at this residue.[6] | Activity significantly impacted; common relapse RAS.[7] |
| Y56 | Data not publicly available. | Activity impacted by mutations at this residue.[7] |
²Sovaprevir is reported to retain activity against mutations conferring resistance to first-generation protease inhibitors, but specific fold-change in EC₅₀ values against common RASs are not publicly available.[1]
Experimental Protocols
The data presented are typically generated using standardized replicon and cytotoxicity assays.
Protocol 1: Antiviral Potency (EC₅₀) Determination in a Replicon Assay
This protocol outlines the measurement of a compound's ability to inhibit HCV replication.
-
Cell Seeding: Plate Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) into 96-well microplates.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Sovaprevir, Grazoprevir) in cell culture medium. A vehicle control (e.g., 0.5% DMSO) must be included.
-
Cell Treatment: Add the diluted compounds to the plated cells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator to allow for HCV RNA replication.[6]
-
Quantification of Replication:
-
Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.
-
Add the luciferase substrate to the cell lysate.
-
Measure the resulting luminescence using a luminometer. The signal is directly proportional to the level of viral replication.[3]
-
-
Data Analysis:
-
Normalize the luminescence readings from treated wells to the vehicle control wells (representing 100% replication).
-
Plot the normalized values against the logarithm of the drug concentration.
-
Calculate the EC₅₀ value using a non-linear regression model (e.g., four-parameter variable slope).[5]
-
Protocol 2: Cytotoxicity (CC₅₀) Assay
This protocol is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells.
-
Cell Seeding: Plate parental Huh-7 cells (without the replicon) in a 96-well plate at the same density used for the antiviral assay.
-
Compound Preparation and Treatment: Treat the cells with the same serial dilutions of the test compounds used in the potency assay.
-
Incubation: Incubate the plates for the same duration (48-72 hours) as the replicon assay.
-
Viability Measurement: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Normalize the viability data to the vehicle control wells (representing 100% viability).
-
Calculate the CC₅₀ (the concentration that reduces cell viability by 50%) using a non-linear regression model.
-
The Selectivity Index (SI = CC₅₀/EC₅₀) can then be calculated to represent the therapeutic window of the compound.
-
Caption: Experimental workflow for replicon and cytotoxicity assays.
Resistance Profile Comparison
The emergence of resistance-associated substitutions (RASs) is a critical factor in the long-term efficacy of DAAs.[6]
-
Grazoprevir: Has a well-characterized resistance profile. While active against many variants resistant to first-generation inhibitors, its efficacy is notably reduced by single RASs at key positions, with mutations at D168 being commonly associated with treatment relapse.[7] Other impactful substitutions occur at positions Y56, R155, and A156.[7]
-
Sovaprevir (this compound): As a second-generation inhibitor, it also shows activity against certain first-generation resistant variants. However, like many linear protease inhibitors, its potency is reduced by mutations at residues R155 and D168.[6] A detailed comparison is hampered by the lack of publicly available quantitative fold-change resistance data for Sovaprevir.
Both drugs share susceptibility to mutations at the D168 residue, a common resistance pathway for many NS3/4A protease inhibitors.
Conclusion
This comparative analysis based on available replicon assay data highlights the potent antiviral activity of both Sovaprevir (this compound) and Grazoprevir.
-
Grazoprevir is a potent, pan-genotypic NS3/4A protease inhibitor with extensive, publicly available data characterizing its high potency in the picomolar to low nanomolar range against most HCV genotypes and its specific resistance profile.
-
Sovaprevir (this compound) demonstrates potent activity, particularly against HCV genotype 1, with EC₅₀ values in the low nanomolar range.[6] It is reported to have broad activity against other genotypes, with the notable exception of genotype 3, against which it is less effective.[6]
A direct, comprehensive head-to-head comparison is limited by the lack of publicly available, quantitative replicon data for Sovaprevir across all HCV genotypes and against a full panel of resistance-associated substitutions. While both are effective second-generation inhibitors, the available data for Grazoprevir is more complete, allowing for a more detailed characterization of its antiviral profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Hepatitis C (HCV) Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
Furaprevir's Resilience: A Comparative Analysis of Cross-Resistance Against Boceprevir-Resistant HCV Mutants
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of novel antiviral agents is paramount in the fight against rapidly mutating viruses like the Hepatitis C Virus (HCV). This guide provides a detailed comparison of the investigational NS3/4A protease inhibitor, furaprevir (formerly TG-2349), against HCV variants resistant to the first-generation protease inhibitor, boceprevir (B1684563). While direct comparative clinical data on this compound's activity against specific boceprevir-resistant mutants is emerging, this guide synthesizes available preclinical data and the profiles of other next-generation protease inhibitors to offer valuable insights.
Executive Summary
Boceprevir, a first-generation HCV NS3/4A protease inhibitor, was a significant step forward in the treatment of chronic hepatitis C. However, its efficacy can be compromised by the emergence of resistance-associated variants (RAVs) in the NS3 protease domain. This compound, a potent, pan-genotypic next-generation NS3/4A protease inhibitor, is expected to maintain activity against many of these boceprevir-resistant mutants. This guide explores the known resistance profile of boceprevir, the preclinical data on this compound's potency, and the experimental methodologies used to assess cross-resistance, providing a framework for evaluating the potential of this compound in overcoming boceprevir resistance.
Comparative Antiviral Activity
The following tables summarize the known in vitro antiviral activity of boceprevir against wild-type (WT) HCV and common resistance-associated variants in the NS3 protease domain. While a comprehensive, directly comparable dataset for this compound against these specific mutants is not yet publicly available, data on its high potency against wild-type HCV is presented.
Table 1: In Vitro Activity of Boceprevir Against Common NS3 Protease Resistance-Associated Variants
| NS3 Mutation | Fold-Change in EC50/IC50 vs. Wild-Type | Level of Resistance |
| Wild-Type | 1 | - |
| V36M/A | 3 - 5 | Low |
| T54A/S | 4 - 18 | Low to Medium |
| V55A | ~7 | Medium |
| R155K/T | 10 - 20 | Medium |
| A156S | 10 - 20 | Medium |
| A156T/V | >120 | High |
| V170A | ~7 | Medium |
Data compiled from multiple in vitro studies using HCV replicon or enzymatic assays.
Table 2: In Vitro Potency of this compound Against Wild-Type HCV
| HCV Genotype | EC50 (nM) | Assay Type |
| 1a | <2 | Subgenomic Replicon |
| 1b | <2 | Subgenomic Replicon |
| 1-6 | 0.6 - 3.7 | Enzymatic |
Data from preclinical studies of this compound (TG-2349).
While direct comparative data is limited, studies on other next-generation HCV protease inhibitors, such as simeprevir (B1263172) and TMC435, have shown that they retain significant activity against key boceprevir resistance mutations like V36M and T54S. This suggests that this compound, with its high intrinsic potency, may also exhibit a favorable cross-resistance profile.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental platforms: the HCV replicon assay and the NS3/4A protease biochemical assay.
HCV Replicon Assay
This cell-based assay is fundamental for evaluating the antiviral activity of compounds in a context that mimics viral replication.
Principle: Subgenomic HCV replicons are RNA molecules that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7). These replicons typically contain the HCV non-structural proteins (including the NS3/4A protease) and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance). The activity of an antiviral compound is measured by the reduction in reporter gene expression or the ability of cells to survive in the presence of a selective agent.
Protocol Outline:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., this compound, boceprevir).
-
Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and for the compound to exert its effect.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Quantitative RT-PCR: HCV RNA levels are quantified and compared to a housekeeping gene.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the inhibition of viral replication against the compound concentration.
NS3/4A Protease Biochemical Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS3/4A protease.
Principle: The assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the NS3/4A protease. The substrate is typically labeled with a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: Purified recombinant HCV NS3/4A protease is prepared. Serial dilutions of the test compounds are made.
-
Inhibitor Addition: The test compounds are added to the wells of a microplate.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic peptide substrate.
-
Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the enzyme inhibition against the compound concentration.
Visualizing the Mechanisms and Workflows
Mechanism of Action of NS3/4A Protease Inhibitors
HCV NS3/4A protease inhibitors, including boceprevir and this compound, target a critical step in the viral lifecycle: the processing of the HCV polyprotein. By blocking this protease, the production of mature, functional viral proteins required for replication is halted.
Furaprevir: A Comparative Guide to Efficacy Against Clinically Relevant HCV Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Furaprevir (formerly TG-2349), an investigational pan-genotypic NS3/4A protease inhibitor, with other leading direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection. The data presented herein is compiled from preclinical studies and clinical trials to assist researchers in evaluating this compound's efficacy and potential role in the evolving landscape of HCV therapy.
Introduction: The Role of NS3/4A Protease Inhibitors
Hepatitis C is a global health issue, with chronic infection leading to severe liver disease, including cirrhosis and hepatocellular carcinoma. The advent of direct-acting antivirals has revolutionized treatment, achieving cure rates exceeding 95%.[1] These agents target specific viral proteins essential for replication.[2]
This compound is a selective inhibitor of the HCV NS3/4A serine protease.[3] This enzyme is a key component of the viral replication machinery, responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are vital for forming the viral replication complex.[2] By blocking this proteolytic activity, NS3/4A inhibitors like this compound halt viral replication.
Mechanism of Action and DAA Targets
The HCV lifecycle offers several targets for therapeutic intervention. DAAs are broadly classified into three main groups based on their targets: NS3/4A protease inhibitors (-previr), NS5A inhibitors (-asvir), and NS5B polymerase inhibitors (-buvir). Combination therapies using agents from different classes are the standard of care, providing a high barrier to resistance and potent antiviral activity.
Figure 1: HCV Replication Cycle and DAA Targets.
Comparative In Vitro Efficacy
The potency of antiviral agents is initially determined through in vitro assays. Enzyme inhibition assays yield the half-maximal inhibitory concentration (IC50), while cell-based replicon assays provide the half-maximal effective concentration (EC50), which measures the inhibition of viral replication within host cells.
Pan-Genotypic Activity
This compound has demonstrated potent, pan-genotypic activity in preclinical studies. The tables below compare its in vitro efficacy with other leading NS3/4A protease inhibitors.
Table 1: In Vitro Pan-Genotypic Efficacy (EC50, nM) of NS3/4A Protease Inhibitors in Replicon Assays
| Drug | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
|---|---|---|---|---|---|---|---|
| This compound | <2.0[3] | <2.0[3] | Low reduction*[3] | Low reduction*[3] | Potent** | Potent** | Potent** |
| Glecaprevir | 0.89[4] | 0.21[4] | 1.8[4] | 4.6[4] | 0.35[4] | 0.22[4] | 0.61[4] |
| Voxilaprevir | 3.9[5] | 3.3[5] | 3.7[5] | 6.1[5] | 2.9[5] | 1.9[5] | 3.0[5] |
| Grazoprevir | 0.40[4] | 0.07[4] | 14[4] | 3.3[4] | 0.21[4] | 0.13[4] | 0.40[4] |
*Note: A phase II study noted lower viral load reductions in GT-2 and GT-3 patients, suggesting potentially lower clinical efficacy despite potent in vitro enzyme inhibition.[3] **Note: this compound showed potent enzymatic inhibition (IC50) of 0.6-3.7 nM against proteases from genotypes 1-6.[3] Specific replicon EC50 values for GT4-6 are not publicly available.
Activity Against Resistance-Associated Substitutions (RASs)
The high mutation rate of HCV can lead to the emergence of resistance-associated substitutions (RASs) that reduce the susceptibility to DAAs.[6] For NS3/4A protease inhibitors, key RASs commonly emerge at amino acid positions R155, A156, and D168.[7][8] While specific data on this compound's profile against these variants is limited, the following table details the impact of these RASs on other well-characterized protease inhibitors, providing a crucial comparative context.
Table 2: Fold Change in EC50 Against Key NS3 Resistance-Associated Substitutions (Genotype 1a)
| Substitution | Telaprevir | Danoprevir | Vaniprevir | Glecaprevir |
|---|---|---|---|---|
| R155K | 25[7] | 320[7] | 1,100[7] | 2.6[4] |
| A156T | 330[7] | 3[7] | 2[7] | >1,400[4] |
| D168A | 3[7] | 14[7] | 130[7] | 1.3[4] |
| D168V | 13[8] | - | - | 1.7[4] |
*Data compiled from multiple sources. Fold change is relative to the wild-type virus. A higher fold change indicates greater resistance.
Clinical Efficacy Comparison
The ultimate measure of an antiviral regimen's success is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12), which is considered a virologic cure. This compound has shown high SVR12 rates in Phase II clinical trials.
Table 3: Clinical Efficacy (SVR12 Rates) in HCV Genotype 1b Patients
| Regimen | Patient Population | SVR12 Rate | Clinical Trial |
|---|---|---|---|
| This compound | Treatment-Naive GT1b | >90%[9] | Phase II (Taiwan) |
| This compound + Yimitasvir (NS5A-I) | Treatment-Naive GT1b | 97.4%[9] | Phase II (China) |
| Daclatasvir + Asunaprevir | Treatment-Naive GT1b | 90%[10] | HALLMARK-DUAL |
| Ombitasvir/Paritaprevir/r + Dasabuvir | Treatment-Naive GT1b | 99.5%[5][11] | Phase IV (Real World) |
Table 4: Clinical Efficacy (SVR12 Rates) of Pan-Genotypic Regimens
| Regimen | Patient Population | SVR12 Rate | Clinical Trial Series |
|---|---|---|---|
| Glecaprevir/Pibrentasvir (8 weeks) | GT1-6, Non-cirrhotic, Treatment-Naive | 97.5% | SURVEYOR-1 & 2, ENDURANCE-1 |
| Sofosbuvir/Velpatasvir (12 weeks) | GT1-6, Non-cirrhotic, Treatment-Naive | 98% | ASTRAL-1, 2, 3 & 4 |
| Sofosbuvir/Velpatasvir/Voxilaprevir (12 weeks) | DAA-Experienced GT1-6 | 96% | POLARIS-1 & 4 |
Experimental Protocols
Standardized assays are essential for the evaluation and comparison of antiviral compounds. The following sections detail the methodologies for key in vitro experiments.
NS3/4A Protease Enzyme Inhibition Assay (FRET-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS3/4A protease.
-
Reagent Preparation : A stock solution of this compound is prepared in 100% DMSO and serially diluted. Recombinant NS3/4A protease and a specific fluorogenic FRET substrate are prepared in an appropriate assay buffer.
-
Assay Plate Setup : Serially diluted this compound is dispensed into wells of a microplate. Control wells contain DMSO (positive control) and no enzyme (negative control).
-
Enzyme-Inhibitor Pre-incubation : The NS3/4A protease solution is added to the wells containing this compound and positive controls. The plate is incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the FRET substrate to all wells.
-
Data Acquisition : The plate is immediately placed in a fluorescence plate reader. The cleavage of the FRET substrate by the protease separates a fluorophore from a quencher, resulting in an increase in fluorescence. This signal is monitored over time.
-
Data Analysis : The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction velocity against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7).
-
Cell Culture : Huh-7 cells harboring a subgenomic HCV replicon are cultured. These replicons often contain a reporter gene, like luciferase, for easy quantification of replication.
-
Cell Seeding : Cells are seeded into multi-well plates and allowed to attach overnight.
-
Compound Addition : The culture medium is replaced with fresh medium containing serial dilutions of this compound. Appropriate vehicle (DMSO) and positive control (a known HCV inhibitor) wells are included.
-
Incubation : Plates are incubated for 48-72 hours to allow for HCV replication and the antiviral compound to take effect.
-
Replication Measurement : Cells are lysed, and the luciferase reagent is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Cytotoxicity Assessment : In parallel, a cytotoxicity assay (e.g., measuring ATP levels) is performed to ensure that the observed reduction in replication is due to specific antiviral activity and not cell death.
-
Data Analysis : The EC50 (concentration for 50% inhibition of replication) and CC50 (concentration for 50% cytotoxicity) are calculated. The Selectivity Index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound.
Figure 2: Typical Drug Development Workflow for an HCV Inhibitor.
Conclusion
This compound is a potent, pan-genotypic NS3/4A protease inhibitor with demonstrated efficacy in both in vitro and early-phase clinical studies.[3][9] Its low nanomolar potency against genotypes 1a and 1b is comparable to or exceeds that of other leading protease inhibitors.[3] Clinical data from Phase II trials show high SVR12 rates (>90%) in genotype 1b patients, particularly when used in combination with an NS5A inhibitor, aligning with the high cure rates seen with modern DAA combination therapies.[9]
While this compound shows promise as an effective component of an all-oral, interferon-free regimen, further data is needed to fully characterize its profile. Specifically, comprehensive data on its efficacy against a broad panel of clinically relevant resistance-associated substitutions is required to understand its genetic barrier to resistance and its potential utility in treatment-experienced patient populations. Ongoing and future clinical trials will be critical in defining this compound's role in the therapeutic armamentarium against chronic hepatitis C.
References
- 1. Baseline Hepatitis C Virus (HCV) NS3 Polymorphisms and Their Impact on Treatment Response in Clinical Studies of the HCV NS3 Protease Inhibitor Faldaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]
- 7. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 10. natap.org [natap.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Drug-Drug Interaction Studies: A Comparative Guide for HCV Antivirals
A notable absence of public data on the in vitro drug-drug interaction (DDI) profile of Furaprevir, a promising antiviral agent for Hepatitis C (HCV), necessitates a comparative analysis using data from other well-characterized HCV antivirals. This guide will therefore focus on Boceprevir, a protease inhibitor, and Sofosbuvir, a nucleotide analog NS5B polymerase inhibitor, to illustrate the critical in vitro studies required to assess DDI potential. The experimental data and methodologies presented herein serve as a benchmark for the types of studies essential for the clinical development of new antiviral agents like this compound.
Executive Summary
Understanding the potential for drug-drug interactions is a cornerstone of safe and effective pharmacotherapy, particularly in the context of combination antiviral regimens for HCV. In vitro studies are the first line of investigation to identify and characterize the potential of a new chemical entity to act as a perpetrator or victim of DDIs. This guide provides a comparative overview of the in vitro DDI profiles of two distinct classes of HCV direct-acting antivirals (DAAs): the protease inhibitor Boceprevir and the polymerase inhibitor Sofosbuvir.
The data presented reveals that Boceprevir is a moderate inhibitor of the drug-metabolizing enzyme Cytochrome P450 3A4/5 (CYP3A4/5) and the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. In contrast, Sofosbuvir demonstrates a low potential for clinically significant DDIs as an inhibitor of major CYP isoforms and drug transporters. These findings underscore the importance of comprehensive in vitro DDI profiling for each new antiviral agent to guide safe co-administration with other medications.
Comparative In Vitro DDI Data
The following tables summarize the in vitro inhibitory potential of Boceprevir and Sofosbuvir against key drug metabolizing enzymes and transporters.
Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes
| Antiviral | CYP Isoform | In Vitro System | IC50 (µM) | Reference |
| Boceprevir | CYP3A4/5 | Human Liver Microsomes | 6.1 (Kᵢ) | [1] |
| Sofosbuvir | CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Recombinant Human CYPs | > 100 | [2] |
IC₅₀: Half maximal inhibitory concentration. A lower value indicates greater inhibitory potency. Kᵢ: Inhibition constant.
Table 2: Inhibition of Drug Transporters
| Antiviral | Transporter | In Vitro System | IC50 (µM) | Reference |
| Boceprevir | OATP1B1 | Human Hepatocytes | 18 | [1] |
| OATP1B3 | Human Hepatocytes | 4.9 | [1] | |
| P-glycoprotein (P-gp) | - | Weak to no inhibition | [1] | |
| Breast Cancer Resistance Protein (BCRP) | - | Weak to no inhibition | [1] | |
| Sofosbuvir | P-gp | - | Not an inhibitor | [2] |
| BCRP | - | Not an inhibitor | [2] |
Experimental Methodologies
The following sections detail the typical experimental protocols for the key in vitro DDI assays.
Cytochrome P450 (CYP) Inhibition Assay
The potential of a drug to inhibit major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is commonly assessed using human liver microsomes or recombinant human CYP enzymes.
General Protocol:
-
Incubation: A specific probe substrate for each CYP isoform is incubated with human liver microsomes or recombinant CYP enzymes in the presence of a range of concentrations of the test compound (e.g., Boceprevir or Sofosbuvir).
-
Cofactor Addition: The reaction is initiated by the addition of the cofactor NADPH.
-
Incubation Conditions: Incubations are typically performed at 37°C for a predetermined time.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).
-
Analysis: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control. The IC₅₀ value is then calculated by fitting the data to a four-parameter logistic equation.
Drug Transporter Inhibition Assays
The inhibitory potential against key uptake (e.g., OATP1B1, OATP1B3) and efflux (e.g., P-gp, BCRP) transporters is evaluated using various in vitro systems, such as transfected cell lines or membrane vesicles.
OATP1B1 and OATP1B3 Inhibition Assay (using human hepatocytes):
-
Cell Culture: Cryopreserved human hepatocytes are thawed and plated.
-
Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of the test drug.
-
Substrate Addition: A probe substrate for OATP1B1/1B3 (e.g., estradiol-17β-glucuronide) is added to initiate the uptake.
-
Incubation: The cells are incubated at 37°C for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.
-
Termination and Lysis: The uptake is stopped by washing with ice-cold buffer, and the cells are lysed.
-
Analysis: The intracellular concentration of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The IC₅₀ value is determined by comparing the uptake in the presence of the inhibitor to the control.
P-gp and BCRP Inhibition Assay (using Caco-2 cell monolayers):
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured to form a confluent monolayer, which expresses P-gp and BCRP.
-
Transport Study: The transport of a specific P-gp (e.g., digoxin) or BCRP (e.g., estrone-3-sulfate) probe substrate is measured across the cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions.
-
Inhibitor Addition: The experiment is performed in the presence and absence of various concentrations of the test drug.
-
Sample Analysis: The concentration of the probe substrate in the receiver compartment is quantified by LC-MS/MS.
-
Data Analysis: The efflux ratio (the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability) is calculated. A reduction in the efflux ratio in the presence of the test drug indicates inhibition. The IC₅₀ value can then be determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual framework of drug-drug interactions and the typical workflow of in vitro inhibition assays.
Caption: Conceptual overview of drug-drug interactions at the level of metabolizing enzymes and transporters.
Caption: General experimental workflow for an in vitro cytochrome P450 inhibition assay.
Conclusion
The in vitro DDI profiles of Boceprevir and Sofosbuvir highlight the diverse interaction potentials among different classes of HCV antivirals. Boceprevir's inhibitory effects on CYP3A4/5 and OATP transporters necessitate careful consideration of co-administered drugs that are substrates of these pathways.[1] Conversely, Sofosbuvir's clean in vitro DDI profile suggests a lower risk of clinically significant interactions.[2]
While specific data for this compound remains unavailable in the public domain, the methodologies and comparative data presented in this guide provide a clear framework for the essential in vitro DDI studies required for its development. A thorough understanding of a new drug's potential to interact with metabolizing enzymes and transporters is paramount to ensuring patient safety and optimizing therapeutic outcomes in the evolving landscape of HCV treatment. Similar comprehensive in vitro evaluations will be indispensable in defining the DDI profile and guiding the safe clinical use of this compound.
References
Furaprevir's Resistance Barrier: A Comparative Analysis Against Other Protease Inhibitors
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the resistance barrier of Furaprevir (also known as TG-2349), a potent pan-genotypic Hepatitis C Virus (HCV) NS3/4A protease inhibitor, against other key protease inhibitors (PIs). By examining in vitro potency, resistance-associated substitutions (RASs), and cross-resistance profiles, this document aims to offer valuable insights for ongoing antiviral research and the development of next-generation HCV therapies.
Executive Summary
HCV protease inhibitors have been instrumental in the development of highly effective direct-acting antiviral (DAA) regimens. However, the emergence of drug resistance remains a significant challenge. A high barrier to resistance is a critical attribute for any new antiviral agent. This compound has demonstrated potent antiviral activity across multiple HCV genotypes in preclinical studies. This guide synthesizes available data to objectively compare its resistance profile with that of other PIs, including first-generation agents and newer pan-genotypic inhibitors like grazoprevir, glecaprevir, and voxilaprevir.
In Vitro Potency of this compound
Furanprevir exhibits potent inhibitory activity against a wide range of HCV genotypes. In enzyme- and replicon-based assays, it has demonstrated pan-genotypic inhibition of the NS3/4A protease.
| Parameter | Genotype 1a | Genotype 1b | Genotypes 2-6 |
| IC50 (nM) | <2 | <2 | 0.6 - 3.7 |
| EC50 (nM) | <2 | <2 | Not Specified |
| EC90 (nM, in 40% human serum) | 56.5 | 15.1 | Not Specified |
Table 1: In Vitro Potency of this compound Against Various HCV Genotypes. Data indicates that this compound is a highly potent inhibitor of HCV replication, particularly against the common genotypes 1a and 1b.[1]
Comparative Resistance Profiles of HCV Protease Inhibitors
The development of resistance to PIs is primarily driven by the selection of amino acid substitutions in the NS3 protease domain. The specific substitutions and the degree of resistance they confer (measured as a fold-change in EC50) vary between different inhibitors. A higher fold-change indicates a greater loss of susceptibility.
| Protease Inhibitor | Key Resistance-Associated Substitutions (RASs) |
| Telaprevir | V36M/A, T54A/S, R155K/T, A156S/T/V, V170A/T |
| Boceprevir | V36M/A, T54A/S, V55A, R155K/T, A156S/T, V170A/T |
| Simeprevir (B1263172) | Q80K/R, R155K, D168A/V/T/E |
| Grazoprevir | D168 substitutions |
| Glecaprevir | A156T/V, D/Q168 substitutions |
| Voxilaprevir | A156L/T/V substitutions |
Table 2: Key Resistance-Associated Substitutions for Various HCV Protease Inhibitors. This table highlights the primary mutations that confer resistance to several well-characterized PIs. The resistance profile of this compound is still under investigation to identify its specific key RASs.[2][3][4][5]
While specific data on this compound-selected RASs and their corresponding fold-changes in EC50 are not yet publicly available in comprehensive comparative studies, initial reports suggest that this compound possesses a higher in vitro antiviral potency when compared to simeprevir and grazoprevir.[6] A higher intrinsic potency can contribute to a higher barrier to resistance, as greater levels of resistance are required to overcome the drug's inhibitory effect.
Understanding the Genetic Barrier to Resistance
The genetic barrier to resistance refers to the number of nucleotide mutations required for a virus to develop resistance to a drug. A higher genetic barrier implies that the virus must undergo multiple mutations to escape the drug's activity, making the development of resistance less likely. For HCV PIs, the genetic barrier is influenced by factors such as the specific amino acid substitutions required for resistance and the impact of these mutations on viral fitness. For instance, some RASs that confer high-level resistance may also impair the virus's ability to replicate, making them less likely to become dominant.
Experimental Methodologies
The characterization of a protease inhibitor's resistance barrier involves several key experimental protocols.
In Vitro Resistance Selection Studies
This method is used to identify the specific RASs that emerge under the selective pressure of a drug.
Experimental Workflow:
Caption: Workflow for in vitro selection of drug-resistant HCV variants.
Protocol:
-
Cell Culture: HCV replicon-containing cells (e.g., Huh-7) are cultured in the presence of the protease inhibitor at a starting concentration around its EC50 value.
-
Dose Escalation: The concentration of the inhibitor is gradually increased in subsequent passages as resistance develops.
-
Colony Selection: Cells that can replicate in the presence of high drug concentrations are selected.
-
Genotypic Analysis: The NS3/4A protease region of the viral RNA from these resistant colonies is sequenced to identify mutations.
Phenotypic Analysis using Replicon Assays
Once RASs are identified, their impact on drug susceptibility is quantified using a replicon assay.
Experimental Workflow:
Caption: Workflow for phenotypic characterization of RASs using an HCV replicon assay.
Protocol:
-
Site-Directed Mutagenesis: The identified RASs are introduced into a wild-type HCV replicon plasmid.
-
In Vitro Transcription: RNA is transcribed from the wild-type and mutant replicon plasmids.
-
Transfection: Huh-7 cells are transfected with the replicon RNAs.
-
Drug Treatment: The transfected cells are treated with a range of concentrations of the protease inhibitor.
-
Quantification of Replication: After a set incubation period (typically 48-72 hours), HCV replication is quantified, often by measuring the activity of a reporter gene (e.g., luciferase) included in the replicon.
-
EC50 Determination: The 50% effective concentration (EC50) is calculated for both the wild-type and mutant replicons. The fold-change in EC50 is then determined by dividing the EC50 of the mutant by the EC50 of the wild-type.
Cross-Resistance
Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the susceptibility to other drugs in the same class. Understanding the cross-resistance profile of a new PI is crucial for its potential use in treatment-experienced patients. While comprehensive cross-resistance data for this compound is not yet available, its distinct chemical structure may offer a different cross-resistance profile compared to other PIs. Further studies are needed to evaluate the activity of this compound against viruses harboring RASs that are resistant to other approved PIs.
Signaling Pathways and Logical Relationships
The mechanism of action of HCV protease inhibitors and the development of resistance can be visualized as follows:
Caption: Mechanism of action of PIs and the role of RASs in conferring resistance.
Conclusion
This compound is a promising pan-genotypic HCV NS3/4A protease inhibitor with high in vitro potency. While a comprehensive comparative resistance profile is still emerging, its high intrinsic activity suggests a potentially high barrier to resistance. Further in vitro selection and cross-resistance studies are crucial to fully characterize its resistance profile and to guide its clinical development and potential role in future HCV treatment regimens, particularly for treatment-experienced patients. The experimental frameworks outlined in this guide provide a basis for the continued evaluation of this compound and other novel protease inhibitors.
References
- 1. Features of resistance-associated substitutions after failure of multiple direct-acting antiviral regimens for hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Naturally Occurring Resistance-Associated Variants to NS3/4A Protein Inhibitors, NS5A Protein Inhibitors, and NS5B Polymerase Inhibitors in Patients With Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcvguidelines.org [hcvguidelines.org]
Furaprevir's Enhanced Safety Profile: A Comparative Guide Against First-Generation HCV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Furaprevir, a next-generation hepatitis C virus (HCV) NS3/4A protease inhibitor, against the first-generation inhibitors, Telaprevir and Boceprevir. While direct comparative clinical trial data for this compound is emerging, preclinical and early-phase clinical studies suggest a significantly improved safety and tolerability profile, addressing key adverse events associated with the first-generation agents.
Executive Summary
First-generation HCV protease inhibitors, Telaprevir and Boceprevir, revolutionized the treatment of chronic hepatitis C. However, their clinical use was often hampered by significant adverse events, most notably severe skin rashes and anemia. This compound has been developed with a focus on mitigating these off-target effects. Phase I clinical trial data in healthy subjects has demonstrated that this compound is well-tolerated with no reported serious adverse events.[1] Furthermore, a Phase II trial of this compound in combination with Yimitasvir showed a high sustained virologic response (SVR) with no severe adverse events related to the study treatment, and another Phase II study reported "minimal side effects".[2][3][4] This contrasts sharply with the safety profiles of Telaprevir and Boceprevir, which are associated with a higher incidence of treatment-limiting side effects.
Comparative Safety Profile
The following table summarizes the key safety findings for this compound, Telaprevir, and Boceprevir based on available clinical trial data. It is important to note that the data for this compound is from early-phase trials and may not be directly comparable to the extensive data available for the first-generation inhibitors.
| Adverse Event | This compound (Phase I/II Data) | Telaprevir (in combination with Peginterferon/Ribavirin) | Boceprevir (in combination with Peginterferon/Ribavirin) |
| Anemia | Not reported as a significant concern in early trials.[2] | Reported in up to 36% of patients, with 9% experiencing Grade 3 or 4 anemia.[5] | Reported in up to 49% of patients, with 9% experiencing Grade 3 anemia. |
| Rash | Not reported as a significant concern in early trials.[2] | Reported in up to 56% of patients, with 4% experiencing a severe rash. Can lead to serious skin reactions like SJS and DRESS.[5][6] | Less common and severe than with Telaprevir. |
| Fatigue | Mild to moderate. | Common, often in conjunction with interferon-based therapy. | Common, often in conjunction with interferon-based therapy. |
| Nausea | Mild to moderate. | Common. | Common. |
| Dysgeusia (Taste Disturbance) | Not reported. | Less common. | A notable side effect. |
| Serious Adverse Events (SAEs) | No serious adverse events reported in Phase I.[1] No severe adverse events related to treatment in a Phase II study.[3] | Higher incidence compared to placebo, including severe skin reactions. | Higher incidence compared to placebo. |
| Treatment Discontinuation due to Adverse Events | Not reported in early trials. | Approximately 10-14% of patients.[6] | Approximately 12-16% of patients. |
Mechanistic Insights into Key Adverse Events of First-Generation Inhibitors
Anemia
The anemia associated with Telaprevir and Boceprevir, when used with ribavirin, is thought to be multifactorial. Ribavirin itself is known to cause hemolytic anemia. The addition of first-generation protease inhibitors appears to exacerbate this effect through a bimodal mechanism. Initially, an acquired spherocytic-like anemia is observed, suggesting alterations in the red blood cell membrane structure. This is followed by a hyporegenerative phase, possibly due to the combined bone marrow suppressive effects of the drugs.
Rash
Telaprevir-associated rash is believed to be a T-cell mediated hypersensitivity reaction. This is supported by the delayed onset of the rash and the presence of T-lymphocytes in skin biopsies of affected patients. The proposed mechanism involves the presentation of Telaprevir or its metabolites by antigen-presenting cells to T-cells, leading to their activation and the subsequent inflammatory cascade in the skin.
Experimental Protocols for Safety Assessment
Objective evaluation of the safety profile of HCV protease inhibitors involves a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to the adverse events discussed.
In Vitro Assessment of Drug-Induced Hemolytic Anemia
Objective: To determine the potential of a drug to induce hemolysis.
Method: Osmotic Fragility Test
The Osmotic Fragility Test assesses the susceptibility of red blood cells to lyse in hypotonic solutions.[7][8][9]
-
Blood Sample Collection: Obtain fresh whole blood anticoagulated with heparin or EDTA.
-
Preparation of Saline Solutions: Prepare a series of buffered saline solutions with decreasing concentrations of NaCl (e.g., from 0.9% down to 0.1%).
-
Incubation: Add a standardized volume of the test compound (e.g., this compound, Telaprevir) or vehicle control to aliquots of the whole blood and incubate for a specified period.
-
Exposure to Hypotonic Solutions: Add the pre-incubated blood to each of the hypotonic saline solutions.
-
Incubation and Centrifugation: Incubate the mixtures at room temperature, followed by centrifugation to pellet the intact red blood cells.
-
Quantification of Hemolysis: Measure the amount of hemoglobin released into the supernatant spectrophotometrically at 540 nm.
-
Data Analysis: Plot the percentage of hemolysis against the saline concentration. An increased fragility is indicated by hemolysis occurring at higher salt concentrations compared to the control.
In Vitro Assessment of Drug-Induced Rash (T-cell Activation)
Objective: To evaluate the potential of a drug to induce a T-cell mediated immune response.
Method: Lymphocyte Transformation Test (LTT)
The LTT measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a drug.[10][11][12][13]
-
PBMC Isolation: Isolate PBMCs from the blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a 96-well plate in a suitable culture medium.
-
Drug Exposure: Add various concentrations of the test drug (e.g., this compound, Telaprevir) and appropriate controls (phytohemagglutinin as a positive control, and vehicle as a negative control) to the cell cultures.
-
Incubation: Incubate the plates for 5 to 7 days to allow for lymphocyte proliferation.
-
Proliferation Assay: On the final day of incubation, add a marker of cell proliferation, such as BrdU or [³H]-thymidine, to the cultures and incubate for an additional 18-24 hours.
-
Measurement of Proliferation: Measure the incorporation of the proliferation marker into the DNA of the cells. For BrdU, this is done using an ELISA-based method. For [³H]-thymidine, a scintillation counter is used.
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or optical density (OD) of the drug-treated wells by the mean CPM or OD of the vehicle control wells. An SI greater than a predefined cutoff (typically 2 or 3) is considered a positive response, indicating drug-induced lymphocyte proliferation.
In Vitro Assessment of Hepatotoxicity
Objective: To assess the potential of a drug to cause liver cell injury.
Method: Cell Viability Assay in Human Hepatocytes
-
Cell Culture: Plate primary human hepatocytes or a human hepatoma cell line (e.g., HepG2, Huh-7) in a 96-well plate and allow them to attach and form a monolayer.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Telaprevir) and a vehicle control for 24-72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.
-
ATP Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms of adverse events and the experimental procedures for their assessment, the following diagrams are provided.
Caption: Proposed mechanism of T-cell mediated rash induced by Telaprevir.
Caption: Simplified pathway of drug-induced hemolytic anemia.
Caption: General workflow for assessing the safety of HCV protease inhibitors.
Conclusion
The available evidence strongly suggests that this compound possesses a more favorable safety profile compared to the first-generation HCV protease inhibitors, Telaprevir and Boceprevir. The absence of significant signals for severe anemia and rash in early clinical development is a promising indicator of its improved tolerability. As more comprehensive data from later-phase clinical trials become available, a more definitive quantitative comparison will be possible. The experimental protocols and mechanistic understanding outlined in this guide provide a framework for the continued safety evaluation of this compound and other novel anti-HCV agents.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Effects of Gene Polymorphisms on this compound (TG-2349), a Novel Hepatitis C Inhibitor: A Randomized Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 3. Safety, Tolerability and Pharmacokinetics of Yimitasvir Phosphate Capsule, a Novel Oral Hepatitis C Virus NS5A Inhibitor, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety and on-treatment efficacy of telaprevir: the early access programme for patients with advanced hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of telaprevir, a new protease inhibitor, for difficult-to-treat patients with genotype 1 chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. flabslis.com [flabslis.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Utility of the lymphocyte transformation test in the diagnosis of drug sensitivity: dependence on its timing and the type of drug eruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LTT - Medications [imd-berlin.de]
- 12. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Synergistic Effect of Furaprevir in Combination with NS5A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Combination therapies, targeting multiple viral proteins, have proven to be highly effective in achieving sustained virologic response (SVR) and are now the standard of care. This guide provides a comprehensive comparison of the performance of Furaprevir, a potent NS3/4A protease inhibitor, in combination with various NS5A inhibitors, supported by available experimental data.
Mechanism of Action: A Dual-Pronged Attack on HCV Replication
Successful HCV combination therapy relies on targeting different stages of the viral life cycle. This compound and NS5A inhibitors create a powerful synergistic effect by disrupting two critical viral proteins.
This compound (TG-2349) is a selective inhibitor of the HCV NS3/4A serine protease.[1] This protease is essential for cleaving the HCV polyprotein into mature non-structural proteins, which are vital for viral replication.[1] By blocking this process, this compound effectively halts the production of functional viral components.[2]
NS5A inhibitors , such as daclatasvir, ledipasvir, and ombitasvir (B612150), target the multi-functional NS5A protein.[3] The NS5A protein plays a crucial role in both viral RNA replication and the assembly of new virus particles.[4] By binding to NS5A, these inhibitors disrupt the formation of the replication complex and impair virion assembly.[3]
The simultaneous inhibition of both the NS3/4A protease and the NS5A protein creates a high barrier to the development of drug resistance and leads to a rapid decline in viral load.
In Vitro Efficacy of this compound
Preclinical studies have demonstrated the potent and pan-genotypic activity of this compound. In enzyme- and replicon-based inhibition assays, this compound has shown significant efficacy against HCV genotypes 1 to 6.
| Genotype | This compound IC50 (nM) | This compound EC50 (nM) |
| Genotype 1a | - | < 2 |
| Genotype 1b | - | < 2 |
| Genotypes 1-6 | 0.6 - 3.7 | - |
Table 1: In vitro inhibitory activity of this compound against HCV. IC50 (50% inhibitory concentration) values were determined in enzyme-based assays, while EC50 (50% effective concentration) values were determined in subgenomic replicon assays. Data sourced from preclinical studies.[1]
Synergistic Potential: this compound in Combination with NS5A Inhibitors
While specific in vitro synergy data for this compound in combination with daclatasvir, ledipasvir, or ombitasvir is not publicly available, the clinical development of this compound in combination with the NS5A inhibitor Yimitasvir (DAG-181) provides strong evidence of its synergistic potential.[5] A Phase 2 clinical trial in China of this compound combined with Yimitasvir resulted in a sustained virologic response at 12 weeks (SVR12) of 97.4%.[5]
To provide a comparative context, the following table summarizes the synergistic effects observed with other NS3/4A protease inhibitors when combined with various NS5A inhibitors. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| NS3/4A Protease Inhibitor | NS5A Inhibitor | HCV Genotype | Combination Effect (CI Value) |
| Asunaprevir | Daclatasvir | 1b | Synergistic (CI < 1) |
| Simeprevir | Daclatasvir | 1 | Additive to Synergistic |
| Grazoprevir | Elbasvir | 1a | Synergistic |
Table 2: In vitro synergistic effects of various NS3/4A and NS5A inhibitor combinations against HCV replicons. The data presented is a qualitative summary from multiple studies and is intended for comparative purposes.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
The antiviral activity of this compound and NS5A inhibitors, both alone and in combination, is typically assessed using an HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously. Often, a reporter gene, such as luciferase, is incorporated into the replicon for easy quantification of viral replication.[6][7]
Detailed Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV genotype 1b luciferase reporter replicon are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Compound Preparation: this compound and the respective NS5A inhibitors are serially diluted to a range of concentrations. For combination studies, a matrix of concentrations for both drugs is prepared.
-
Treatment: The media from the cells is replaced with fresh media containing the diluted single drugs or drug combinations.
-
Incubation: The plates are incubated for 48-72 hours to allow for HCV replication.
-
Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Data Analysis: The EC50 values (the concentration of the drug that inhibits 50% of viral replication) are calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Checkerboard Assay for Synergy Assessment
The synergistic, additive, or antagonistic effects of drug combinations are determined using a checkerboard assay.[8][9]
Detailed Methodology:
-
Plate Setup: In a 96-well plate, serial dilutions of this compound are made horizontally, while serial dilutions of the NS5A inhibitor are made vertically. This creates a matrix of different concentration combinations.
-
Cell Seeding and Infection: HCV replicon-containing cells are seeded into the wells of the checkerboard plate.
-
Incubation: The plate is incubated for 48-72 hours.
-
Quantification of Viral Replication: The level of HCV replication in each well is quantified using a luciferase assay or other appropriate methods.
-
Combination Index (CI) Calculation: The data is analyzed using software such as CompuSyn to calculate the Combination Index (CI) for each combination. The CI value is determined using the Chou-Talalay method, which is based on the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
Visualizing the Mechanisms
HCV Replication Cycle and Drug Targets
Caption: HCV Replication Cycle and Drug Targets.
Experimental Workflow for Synergy Assessment
Caption: Experimental Workflow for Synergy Assessment.
Conclusion
References
- 1. Portico [access.portico.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 5. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Bioanalytical Method Validation for Furaprevir Pharmacokinetic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful pharmacokinetic (PK) studies. This guide provides a comprehensive comparison of a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Furaprevir in biological matrices against alternative analytical techniques. The experimental data and protocols presented herein are based on established regulatory guidelines and data from analogous antiviral compounds, offering a framework for the validation of a bioanalytical method for this compound.
This compound, a novel inhibitor of the hepatitis C virus (HCV) NS3/4A protease, requires sensitive and selective bioanalytical methods to accurately characterize its pharmacokinetic profile. While specific public data on a validated bioanalytical method for this compound is limited, this guide constructs a representative LC-MS/MS method and compares it with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA), providing a practical reference for researchers in the field.
The choice of a bioanalytical method is critical for generating reliable data to support preclinical and clinical development.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation to ensure data integrity.[2][3][4][5][6][7][8]
Comparative Analysis of Bioanalytical Methods
The following table summarizes the key performance characteristics of a proposed LC-MS/MS method for this compound against HPLC-UV and ELISA. The data presented is a composite representation based on typical performance for similar antiviral protease inhibitors.
| Parameter | LC-MS/MS (Proposed) | HPLC-UV | ELISA |
| Linearity (Range) | 0.5 - 500 ng/mL | 50 - 5000 ng/mL | 1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Within ±20% (±25% at LLOQ) |
| Precision (% CV) | <15% (<20% at LLOQ) | <15% (<20% at LLOQ) | <20% (<25% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL | 1 ng/mL |
| Selectivity/Specificity | High (based on mass-to-charge ratio) | Moderate (potential for interferences) | High (antibody-dependent) |
| Matrix Effect | Potential for ion suppression/enhancement | Minimal | Minimal |
| Sample Volume | 50 - 100 µL | 100 - 200 µL | 50 - 100 µL |
| Throughput | High | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any bioanalytical assay.
Proposed LC-MS/MS Method for this compound
This method is designed for the quantification of this compound in human plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis.[9][10][11]
-
To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar, stable isotope-labeled this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]+ → fragment ion (specific m/z values to be determined during method development).
-
Internal Standard: [M+H]+ → fragment ion (specific m/z values).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
Validation Parameters and Acceptance Criteria
The validation of the bioanalytical method should be performed according to regulatory guidelines (FDA, EMA, ICH M10).[2][3][4][5][6][7][8] The key parameters to be evaluated include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12] This is assessed by analyzing blank matrix from at least six different sources.
-
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.[12][13] A calibration curve with at least six non-zero standards should be prepared, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.[14] For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[15]
-
Recovery: The extraction efficiency of the analytical method. It is determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.[15] It is evaluated by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including bench-top, freeze-thaw, and long-term stability.[16][17][18]
Visualizing the Bioanalytical Workflow
To illustrate the logical flow of the bioanalytical method validation process, the following diagram was generated using the DOT language.
Caption: Workflow of Bioanalytical Method Validation for Pharmacokinetic Studies.
The successful validation of a bioanalytical method is a prerequisite for generating high-quality data in pharmacokinetic studies. This guide provides a framework for the development and validation of a robust LC-MS/MS method for this compound, alongside a comparison with alternative techniques. By adhering to established regulatory guidelines and employing rigorous experimental protocols, researchers can ensure the reliability and integrity of their bioanalytical data, ultimately contributing to the successful development of new therapeutic agents.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 15. resolian.com [resolian.com]
- 16. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 17. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Correlating In Vitro Efficacy of Furaprevir with In Vivo Animal Model Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of Furaprevir (formerly TG-2349), a potent pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The following sections detail its in vitro efficacy, compare it with other NS3/4A protease inhibitors, and discuss the translation of these findings to in vivo animal models. Experimental data and detailed protocols are provided to support the objective comparison of this compound's performance.
Executive Summary
This compound has demonstrated exceptional potency against a wide range of HCV genotypes in in vitro replicon assays, with EC50 values in the low nanomolar range. While specific quantitative in vivo data from animal models for this compound is not publicly available, preclinical studies have indicated its superior antiviral potency in animal models compared to other NS3/4A inhibitors like simeprevir (B1263172) and grazoprevir. This guide will synthesize the available data to provide a clear correlation between the in vitro performance of this compound and the expected in vivo outcomes, benchmarked against established comparator drugs.
In Vitro Efficacy of this compound and Comparator Drugs
This compound exhibits potent and broad-spectrum activity against HCV replicons of various genotypes. The following table summarizes the in vitro efficacy (EC50 and IC50) of this compound and other clinically relevant HCV NS3/4A protease inhibitors.
| Drug | Target | HCV Genotype | In Vitro Assay | EC50 (nM) | IC50 (nM) | Citation(s) |
| This compound (TG-2349) | NS3/4A Protease | Genotype 1a | Replicon Assay | <2 | - | [1] |
| Genotype 1b | Replicon Assay | <2 | - | [1] | ||
| Genotypes 1-6 | Enzyme Assay | - | 0.6 - 3.7 | [1] | ||
| Danoprevir (ITMN-191) | NS3/4A Protease | Genotype 1b | Replicon Assay | 1.6 | - | |
| Glecaprevir (ABT-493) | NS3/4A Protease | Genotype 1a | Replicon Assay | 3.5 | - | |
| Genotype 1b | Replicon Assay | 1.2 | - | |||
| Boceprevir (SCH 503034) | NS3/4A Protease | Genotype 1b | Replicon Assay | 80 | - | |
| Telaprevir (VX-950) | NS3/4A Protease | Genotype 1b | Replicon Assay | 130 | - |
Note: EC50 (half-maximal effective concentration) values from replicon assays represent the concentration of the drug required to inhibit 50% of viral RNA replication in cultured cells. IC50 (half-maximal inhibitory concentration) values from enzyme assays represent the concentration of the drug required to inhibit 50% of the NS3/4A protease enzyme activity.
In Vivo Efficacy in Humanized Mouse Models
Direct in vivo evaluation of anti-HCV agents is challenging due to the virus's limited host range. The most relevant preclinical animal models are mice with humanized livers, typically generated by transplanting human hepatocytes into immunodeficient mouse strains (e.g., uPA/SCID or FRG mice). These models support HCV replication and allow for the assessment of antiviral efficacy.
While specific in vivo efficacy data for this compound from such models is not detailed in publicly available literature, it has been reported to have higher antiviral potency in animal studies compared to simeprevir and grazoprevir[2]. The following table presents available in vivo efficacy data for comparator NS3/4A protease inhibitors in humanized mouse models, providing a benchmark for the expected performance of this compound.
| Drug | Animal Model | HCV Genotype | Dosing Regimen | Viral Load Reduction (log10 IU/mL) | Study Duration |
| Danoprevir | Humanized mice | Not Specified | Not Specified | Significant reduction | Not Specified |
| Paritaprevir | uPA/SCID mice | Genotype 1b | 30 mg/kg, once daily | 2.7 | 14 days |
| Telaprevir | uPA/SCID mice | Genotype 1a | 100 mg/kg, twice daily | ~2.5 | 14 days |
| Boceprevir | Humanized mice | Not Specified | Not Specified | Significant reduction | Not Specified |
Correlation of In Vitro and In Vivo Data
The potent low-nanomolar EC50 values of this compound observed in vitro against a broad range of HCV genotypes are strong predictors of its potential for significant viral load reduction in vivo. The general trend observed with other NS3/4A protease inhibitors is that potent in vitro activity (EC50 in the low nanomolar range) translates to meaningful reductions in HCV RNA levels in humanized mouse models. Given that this compound's in vitro potency is comparable or superior to that of established drugs like Danoprevir and Glecaprevir, it is anticipated to demonstrate robust in vivo efficacy.
Experimental Protocols
In Vitro HCV Replicon Assay
This protocol outlines the general procedure for determining the EC50 of an antiviral compound using a luciferase-based HCV replicon assay.
1. Cell Culture and Seeding:
- Maintain Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) expressing a luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).
- On the day of the assay, harvest the cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well.
- Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
- Remove the medium from the seeded cells and add the medium containing the diluted compound. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
3. Incubation:
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
4. Luciferase Assay:
- After incubation, remove the plates from the incubator and equilibrate to room temperature.
- Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
- The luminescence signal is proportional to the level of HCV replicon RNA replication.
5. Data Analysis:
- Plot the percentage of inhibition of luciferase activity against the log of the compound concentration.
- Calculate the EC50 value using a non-linear regression analysis.
In Vivo Antiviral Efficacy Study in Humanized Mice
This protocol provides a general framework for evaluating the in vivo efficacy of an HCV inhibitor in a humanized mouse model.
1. Animal Model:
- Use immunodeficient mice (e.g., uPA/SCID) engrafted with human hepatocytes.
- Confirm successful engraftment and stable HCV infection (e.g., by measuring serum HCV RNA levels) before initiating treatment.
2. Dosing and Administration:
- Prepare the test compound (e.g., this compound) in a suitable vehicle for oral administration (e.g., gavage).
- Randomly assign the infected mice to treatment and vehicle control groups.
- Administer the compound at the desired dose and frequency for a specified duration (e.g., 14 days).
3. Monitoring Viral Load:
- Collect blood samples from the mice at baseline and at regular intervals during and after the treatment period.
- Isolate serum or plasma and quantify HCV RNA levels using a quantitative real-time PCR (qRT-PCR) assay.
4. Data Analysis:
- Calculate the change in HCV RNA levels from baseline for each mouse.
- Compare the mean viral load reduction in the treatment group to the vehicle control group to determine the antiviral efficacy.
- Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed effects.
Visualizations
Caption: Experimental workflow for correlating in vitro and in vivo efficacy.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
Safety Operating Guide
Navigating the Safe Disposal of Furaprevir: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for Furaprevir, ensuring laboratory safety, regulatory compliance, and environmental protection.
Core Principles of this compound Waste Management
The disposal of this compound waste should adhere to the following fundamental principles:
-
Waste Characterization: The initial and most critical step is to determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[4] In the absence of a specific Safety Data Sheet (SDS) with this information, it is prudent to manage the waste as hazardous to ensure the highest level of safety and compliance.[5]
-
Segregation: this compound waste must be segregated from non-hazardous trash and other waste streams at the point of generation.[5] Use designated, clearly labeled, leak-proof containers.[5]
-
Avoid Sewer Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain.[5][6] This practice is prohibited for hazardous waste pharmaceuticals and is a major contributor to environmental contamination.[3]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the definitive resource for guidance on waste classification and disposal procedures.[7]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
-
Waste Identification and Collection:
-
Identify all materials contaminated with this compound, including unused product, experimental solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and disposable labware (e.g., vials, pipette tips, and culture plates).
-
Collect these materials in a designated, leak-proof, and chemically compatible waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Pharmaceutical Waste."[8]
-
The label should include the full chemical name, "this compound," and any known hazard characteristics.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is well-ventilated and has secondary containment to manage potential spills.[5]
-
-
Disposal:
-
The recommended and safest method for the final disposal of this compound waste is through a licensed hazardous waste disposal vendor.[8]
-
High-temperature incineration at a permitted facility is the preferred method for the complete destruction of pharmaceutical compounds, preventing their release into the environment.[3][8]
-
Quantitative Data Summary for Pharmaceutical Waste Disposal
For easy reference, the following table summarizes key quantitative and procedural data related to pharmaceutical waste disposal.
| Parameter | Guideline | Regulatory Body/Best Practice |
| Hazardous Waste Classification | Determined by RCRA characteristics (ignitability, corrosivity, reactivity, toxicity) or if listed as P- or U-series waste. | EPA[4] |
| Container Labeling | Must be clearly marked with "Hazardous Waste" and the chemical name. | EPA |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals. | EPA (Subpart P)[3] |
| Final Disposal Method | Incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). | EPA, Best Practice[3][8] |
Experimental Protocols
While specific experimental protocols for the chemical inactivation of this compound are not publicly available, the operational protocol for its disposal follows a standardized workflow for hazardous pharmaceutical waste. The primary goal is complete destruction through incineration rather than chemical neutralization in the lab.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research environment.
Caption: this compound Disposal Decision Workflow.
References
- 1. Product-Furaprevir-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. benchchem.com [benchchem.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Furaprevir
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for the investigational antiviral compound Furaprevir is not publicly available. The following guidance is based on established best practices for handling potent, investigational pharmaceutical compounds and should be supplemented by a thorough, procedure-specific risk assessment conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to minimize the risk of exposure when handling this compound, particularly in its powdered form. The following table outlines recommended PPE based on general safety protocols for similar antiviral compounds.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Recommendation | Best Practice/High-Risk Operations |
| Respiratory | NIOSH-approved N95 respirator | Powered Air-Purifying Respirator (PAPR) |
| Hand | Nitrile gloves (single pair) | Double-gloving with nitrile or neoprene gloves |
| Eye | ANSI Z87.1-compliant safety glasses | Chemical splash goggles or a full-face shield |
| Body | Disposable lab coat | Disposable, liquid-resistant coverall (e.g., Tyvek®) |
Operational and Disposal Plan
A structured operational plan ensures both personnel safety and the integrity of the compound. The following table details key procedural steps from receipt to disposal.
Table 2: Operational and Disposal Framework for this compound
| Stage | Key Procedures |
| Receiving & Storage | - Verify container integrity upon receipt.- Store in a secure, designated, and well-ventilated area according to any temperature specifications.- Maintain an accurate inventory log. |
| Handling & Preparation | - All manipulations of solid this compound must be performed in a certified chemical fume hood or other suitable containment device.- Use disposable labware whenever possible to prevent cross-contamination.- Minimize the generation of dust and aerosols. |
| Decontamination | - Decontaminate all work surfaces and non-disposable equipment after each use.- Use a validated decontamination procedure, which may involve a sequence of solvents or detergents. |
| Waste Disposal | - In the absence of specific data, all this compound-contaminated waste must be treated as hazardous pharmaceutical waste.[1]- Segregate waste into clearly labeled, sealed, and leak-proof containers.[1]- Do not dispose of this compound waste down the drain.[1]- Arrange for disposal through a licensed hazardous waste contractor, typically via incineration.[2] |
General Experimental Protocol: Weighing and Solubilizing this compound
This protocol outlines a general procedure for safely preparing this compound solutions. A detailed, experiment-specific protocol should be developed and approved by your institution.
-
Preparation: Before starting, ensure the chemical fume hood is operational. Cover the work surface with disposable, absorbent bench paper. Assemble all necessary materials, including vials, spatulas, solvent, and weighing paper. Don the appropriate PPE as outlined in Table 1.
-
Weighing: Conduct all weighing activities inside the fume hood. Carefully transfer the required amount of this compound powder onto weighing paper, then transfer it to the appropriate vial.
-
Solubilization: In the fume hood, add the specified solvent to the vial containing the this compound powder. Securely cap the vial and mix until the compound is completely dissolved.
-
Cleanup: Decontaminate any reusable equipment. Dispose of all contaminated single-use items, including gloves, bench paper, and weighing paper, in the designated hazardous waste container.
-
Post-Procedure: Doff PPE in the correct sequence to prevent self-contamination. Thoroughly wash hands with soap and water.
This compound Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: A procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
